3-Chloro-2-fluoro-5-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-5-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMASDVKWUWQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2-fluoro-5-nitrophenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-5-nitrophenol, a halogenated nitrophenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of public data on this specific isomer, this document synthesizes information from established chemical principles and data available for structurally related compounds to offer predictive insights into its properties, synthesis, and analysis.
Core Chemical Identity and Properties
This compound is a substituted aromatic compound. Its structure incorporates a phenol backbone with chloro, fluoro, and nitro functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Chemical Structure and Identification
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 1805656-07-8 | Supplier Information (Unconfirmed) |
| Molecular Formula | C₆H₃ClFNO₃ | Calculated |
| Molecular Weight | 191.55 g/mol | Calculated[1] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Reactivity Insights
A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, established methods for the synthesis of related halogenated nitrophenols can provide a logical framework for its preparation.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route would likely involve the nitration of a corresponding 3-chloro-2-fluorophenol precursor. The directing effects of the hydroxyl, chloro, and fluoro substituents would need to be carefully considered to achieve the desired 5-nitro substitution pattern.
Diagram 2: Proposed Retrosynthetic Pathway
Caption: Retrosynthetic approach for the target molecule.
Key Synthetic Considerations
-
Starting Material: The availability and synthesis of 3-chloro-2-fluorophenol would be the critical first step.
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction conditions (temperature, concentration) would need to be optimized to control regioselectivity and prevent over-nitration.
-
Purification: Purification of the final product would likely involve chromatographic techniques to separate it from any isomeric byproducts.
Expected Reactivity
The electron-withdrawing nature of the nitro, chloro, and fluoro groups will render the aromatic ring electron-deficient. This deactivation will make electrophilic aromatic substitution reactions challenging. Conversely, the presence of these groups will activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.
Analytical Characterization
Given the absence of published spectra for this compound, the following are expected analytical characteristics based on its structure and data from similar compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would be expected to show two doublets, corresponding to the two aromatic protons. The chemical shifts would be influenced by the surrounding electron-withdrawing groups, likely appearing downfield. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.
-
¹³C NMR: Six distinct signals would be expected in the aromatic region. The carbons attached to the electronegative substituents (Cl, F, O, N) will show characteristic chemical shifts.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic proton.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively). C-Cl and C-F stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 191, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the nitro group and other substituents.
Chromatographic Methods
Due to its polarity, this compound would be amenable to analysis by High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Gas Chromatography (GC) could also be employed, potentially after derivatization of the phenolic hydroxyl group to improve volatility and peak shape.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar halogenated and nitrophenols should be strictly followed.
-
General Hazards: Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They are often irritants to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Applications in Research and Development
Halogenated nitrophenols are valuable intermediates in organic synthesis. The specific arrangement of functional groups in this compound could make it a useful building block for the synthesis of:
-
Pharmaceuticals: The nitrophenol moiety is a precursor for the corresponding aniline, which is a common intermediate in the synthesis of various bioactive molecules.
-
Agrochemicals: Many pesticides and herbicides contain halogenated and nitrated aromatic rings.
-
Dyes and Pigments: The chromophoric nitro group suggests potential applications in the development of new dyes.
The unique combination of substituents offers multiple sites for further chemical modification, making it a potentially versatile scaffold for combinatorial chemistry and the development of novel compounds with desired properties.
Conclusion
This compound represents an interesting, though not extensively documented, chemical entity. This guide provides a foundational understanding of its expected properties, synthesis, and analysis based on established chemical principles and data from related compounds. Researchers working with this molecule should prioritize its thorough analytical characterization to confirm its identity and purity before proceeding with further investigations. The potential of this compound as a synthetic intermediate warrants further exploration of its chemistry and applications.
References
-
PubChem. 3-Chloro-2-fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-5-nitrophenol in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical process design. This technical guide provides a comprehensive overview of the solubility of 3-Chloro-2-fluoro-5-nitrophenol, a halogenated nitrophenol derivative of interest in synthetic chemistry.[1][2] The inclusion of both chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, influencing factors like metabolic stability and binding affinity in drug candidates.[3][4] This document details a robust, field-proven methodology for the experimental determination of its solubility in various organic solvents using the isothermal saturation method. Furthermore, it delves into the thermodynamic modeling of the dissolution process, applying the modified Apelblat and van't Hoff equations to correlate experimental data and derive essential thermodynamic parameters. This guide is intended for researchers, chemists, and pharmaceutical scientists, offering both practical protocols and the theoretical framework necessary for crystallization, purification, and formulation processes.
Introduction: The Significance of Solubility Data
This compound is a substituted aromatic compound whose structural motifs are common in medicinal chemistry and material science.[2][5] The precise solubility of such a compound in various organic solvents is a critical physical property that dictates its behavior in numerous applications, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a desired polymorphic form with high purity. Solubility data as a function of temperature is the foundation for designing and optimizing crystallization processes.
-
Reaction Kinetics: As a reactant or intermediate, its concentration in a solvent directly impacts reaction rates and equilibrium positions.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and the feasibility of liquid dosage forms.[1]
This guide provides an in-depth, actionable framework for measuring, understanding, and modeling the solubility of this compound.
Theoretical Framework of Solid-Liquid Equilibria
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. The equilibrium, or saturation, is achieved when the chemical potential of the solid solute equals its chemical potential in the solution. This relationship is fundamentally described by thermodynamic models that correlate solubility with temperature.
The Modified Apelblat Equation
The Apelblat equation is a highly effective semi-empirical model used to correlate the temperature dependence of solubility.[6][7] It provides a robust fit for many solid-liquid systems with minimal parameters. The equation is expressed as:
ln(x) = A + (B/T) + C * ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are dimensionless empirical parameters obtained by fitting the model to experimental data.[8] A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the fusion enthalpy.
The Apelblat model's strength lies in its ability to accurately represent experimental data with a relatively simple mathematical form, making it invaluable for interpolation and process modeling.[9]
The van't Hoff Equation and Dissolution Thermodynamics
The van't Hoff equation provides a powerful link between solubility and the thermodynamic properties of the dissolution process.[10] Assuming the activity coefficient of the solute is constant, the equation can be used to calculate the apparent standard enthalpy (ΔH°_sol), Gibbs free energy (ΔG°_sol), and entropy (ΔS°_sol) of dissolution.[11]
The relationship between solubility and these parameters is given by:
ln(x) = - (ΔH°_sol / RT) + (ΔS°_sol / R)
ΔG°_sol = -RT * ln(x)
ΔG°_sol = ΔH°_sol - T * ΔS°_sol
where:
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin (K).
From these equations, we can deduce:
-
Enthalpy of Dissolution (ΔH°_sol): A positive value indicates that the dissolution process is endothermic, meaning solubility will increase with temperature.[10] This is the most common scenario for solid solutes.
-
Gibbs Free Energy of Dissolution (ΔG°_sol): A positive value suggests a non-spontaneous dissolution process.[11] The magnitude indicates the energy required to dissolve the solute.
-
Entropy of Dissolution (ΔS°_sol): A positive value signifies an increase in randomness or disorder as the solid crystal lattice breaks down and the solute molecules disperse in the solvent, which is the primary driving force for an endothermic dissolution.[10]
Experimental Determination of Solubility
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[12][13] It involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.
Core Experimental Workflow
The entire process, from preparation to final analysis, follows a systematic and self-validating workflow. The causality behind each step is crucial for ensuring data integrity.
Caption: Experimental workflow for the isothermal saturation method.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
This compound (Purity > 99%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile) of analytical grade or higher[14][15]
-
Jacketed glass vessels or screw-capped vials
-
Thermostatic water bath with magnetic stirring capability
-
Calibrated digital thermometer (±0.05 K)
-
Analytical balance (±0.0001 g)
-
Syringes (e.g., 5 mL) and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV/Vis Spectrophotometer
Procedure:
-
System Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vessel. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Place the vessel in the thermostatic bath set to the desired temperature (e.g., 278.15 K). Maintain constant agitation using a magnetic stirrer for a pre-determined equilibration time.
-
Expert Insight: The equilibration time must be sufficient to achieve a true solid-liquid equilibrium.[16] It is best practice to determine this experimentally by taking samples at different time intervals (e.g., 12, 24, 36 hours) and analyzing their concentration. Equilibrium is confirmed when subsequent measurements show no significant change in concentration.
-
-
Sampling: Once equilibrium is reached, stop the agitation and allow the suspension to settle for at least 2 hours at the constant experimental temperature.
-
Filtration: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed vial.
-
Quantification: Determine the mass of the collected saturated solution. Dilute this solution with a known mass of the same solvent to bring its concentration into the linear range of the analytical instrument.
-
Analysis by UV/Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. Nitrophenol derivatives typically show strong absorbance in the UV region.[17][18][19]
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Back-calculate to find the concentration of the original, undiluted saturated solution.
-
-
Repeat: Perform the entire procedure at different temperatures (e.g., in 5 K increments from 278.15 K to 318.15 K) to gather a complete dataset.
Data Analysis and Thermodynamic Modeling
Once the experimental concentrations are determined, the data is processed to calculate mole fraction solubility and then modeled to extract thermodynamic insights.
Data Conversion and Presentation
The experimentally measured mass concentrations are first converted to mole fraction (x), which is a dimensionless unit suitable for thermodynamic modeling.
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K)
| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |
| 278.15 | 0.0452 | 0.0389 | 0.1581 | 0.1125 | 0.0987 |
| 283.15 | 0.0548 | 0.0471 | 0.1853 | 0.1332 | 0.1174 |
| 288.15 | 0.0661 | 0.0569 | 0.2162 | 0.1568 | 0.1389 |
| 293.15 | 0.0795 | 0.0688 | 0.2515 | 0.1841 | 0.1637 |
| 298.15 | 0.0954 | 0.0831 | 0.2918 | 0.2156 | 0.1924 |
| 303.15 | 0.1143 | 0.1004 | 0.3379 | 0.2521 | 0.2256 |
| 308.15 | 0.1368 | 0.1211 | 0.3905 | 0.2943 | 0.2639 |
| 313.15 | 0.1634 | 0.1458 | 0.4504 | 0.3429 | 0.3081 |
| 318.15 | 0.1948 | 0.1752 | 0.5186 | 0.3987 | 0.3589 |
Note: The data presented here is illustrative and based on typical trends for similar compounds. Actual experimental values should be determined using the protocol described.
Data Modeling Workflow
The mole fraction data is then fed into the thermodynamic models to calculate key parameters.
Caption: Workflow for thermodynamic analysis of solubility data.
By plotting ln(x) against 1/T, a linear relationship is often observed, the slope of which is equal to -ΔH°_sol / R and the intercept to ΔS°_sol / R. This allows for the direct calculation of the enthalpy and entropy of dissolution. The Gibbs free energy can then be calculated at each temperature. The positive enthalpy values derived from such an analysis would confirm that the dissolution of this compound in these solvents is an endothermic and entropy-driven process.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the solubility of this compound. By combining the robust isothermal saturation method with established thermodynamic models like the Apelblat and van't Hoff equations, researchers can generate the high-quality data necessary for informed decision-making in process development, crystallization, and pharmaceutical formulation. The provided protocols and theoretical explanations serve as a complete resource for scientists and engineers working with this and similar chemical entities.
References
- ProQuest. (n.d.). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents.
- ACS Publications. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
- PMC. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.
-
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
-
IJPPS. (n.d.). View of Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
-
MDPI. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Retrieved from [Link]
- PMC. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.
-
PMC. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]
- Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol.
-
ScienceOpen. (2020). Research Article Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]
-
AENSI Publisher. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Retrieved from [Link]
-
YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-5-nitrophenol. Retrieved from [Link]
- Journal of Drug Delivery and Therapeutics. (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
MDPI. (2023). Solubility Modeling of Some Chlorophenols in Supercritical Carbon Dioxide. Retrieved from [Link]
- Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol.
-
Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Chloro-5-nitrophenol [myskinrecipes.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ajbasweb.com [ajbasweb.com]
- 9. Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents - ProQuest [proquest.com]
- 10. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsppharm.org [jsppharm.org]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. lcms.cz [lcms.cz]
Literature review on 3-Chloro-2-fluoro-5-nitrophenol derivatives
The following is an in-depth technical guide on 3-Chloro-2-fluoro-5-nitrophenol derivatives, designed for researchers and drug development professionals.
Scaffold Architecture, Synthesis, and Medicinal Chemistry Applications[1][2][3]
Part 1: Executive Summary & Chemical Identity[1][2][3]
This compound (CAS: 1805656-07-8 ) represents a high-value "tri-vector" scaffold in modern medicinal chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of its three functional handles—a phenol, an aryl chloride, and a nitro group—arranged around a fluoro-substituted core.
The fluorine atom at the C2 position is not merely a substituent but a conformational lock and metabolic blocker . It exerts a strong electronic influence (inductive withdrawal) that lowers the pKa of the phenol (making it a better nucleophile at physiological pH) and modulates the redox potential of the nitro group. This scaffold is increasingly prevalent in the design of Kinase Inhibitors (targeting the ATP binding pocket), PROTAC linkers , and advanced Agrochemicals .
Core Chemical Profile
| Property | Data |
| CAS Number | 1805656-07-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₃ClFNO₃ |
| Molecular Weight | 191.54 g/mol |
| pKa (Predicted) | ~6.5 - 7.2 (Acidic due to -NO₂ and -F) |
| Key Isomers | 3-Chloro-4-fluoro-5-nitrophenol (CAS 1799412-26-2) |
Part 2: Synthesis & Manufacturing Strategies
Synthesizing this scaffold requires navigating the directing effects of three substituents. The "Senior Scientist" approach prioritizes regiocontrol to avoid difficult chromatographic separations of isomers.
Route A: Nitration of 3-Chloro-2-fluorophenol (Commodity Route)
This is the most direct path but suffers from regioselectivity issues.[1][3] The -OH group strongly directs ortho/para.[1][3] With the C2 position blocked by Fluorine, nitration favors C4 (para) and C6 (ortho). Obtaining the C5-nitro (meta to OH) product typically requires forcing conditions or a rearrangement strategy, often making it a minor product in direct nitration.
-
Optimization Insight: Use of fuming nitric acid in acetic anhydride (acetyl nitrate) can alter the regioselectivity via an intermediate acetate protection, but yield of the 5-nitro isomer remains the limiting factor.
Route B: The "Aniline Hydrolysis" Strategy (High Purity)
A more reliable route for the meta-nitro pattern involves the diazotization of a precursor aniline.[3]
-
Precursor: 3-Chloro-2-fluoro-5-nitroaniline .
-
Protocol:
-
Dissolve aniline in H₂SO₄/H₂O.
-
Add NaNO₂ at 0°C to form the diazonium salt.
-
Heat to reflux in dilute H₂SO₄ to hydrolyze to the phenol.
-
Why this works: The amino group precursor can be synthesized via nitration of 3-chloro-2-fluoroacetanilide (where steric bulk directs nitration away from C4/C6 more effectively) or via SNAr chemistry on a fluorobenzene.[1][2][3]
-
Visualization: Synthesis Pathways
Caption: Comparison of direct nitration (low yield/purity) vs. diazonium hydrolysis (high fidelity) for accessing the target scaffold.
Part 3: Derivatization & Medicinal Chemistry Logic[1][3]
Once the core (CAS 1805656-07-8) is secured, it serves as a "Point of Diversity" (POD) for library generation.[1][2][3]
1. The Phenol Handle (Zone 1)
-
Reaction: Alkylation (SN2) or Mitsunobu Reaction.
-
Application: Installation of solubilizing tails, PROTAC linkers (PEGs), or steric bulk to fit hydrophobic pockets.
-
Tactic: The low pKa (~7.0) allows the use of weak bases (K₂CO₃ or Cs₂CO₃) in MeCN or DMF, avoiding harsh conditions that might affect the nitro group.
2. The Nitro/Aniline Handle (Zone 2)
-
Reaction: Reduction (Fe/NH₄Cl, H₂/Pd-C, or SnCl₂)
Aniline. -
Application: The resulting aniline is the primary vector for Amide Coupling or Urea Formation . In kinase inhibitors, this nitrogen often forms the critical hydrogen bond with the kinase hinge region (e.g., similar to the scaffold in Vemurafenib or Cobimetinib analogs).
-
Tactic: Selective reduction is critical if the Cl handle is to be preserved (avoid Pd/H₂ if dehalogenation is a risk; use Fe/NH₄Cl or Zn/NH₄Cl).
3. The Chloride Handle (Zone 3)
-
Reaction: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
-
Application: Extension of the carbon skeleton to reach the "back pocket" of enzymes.
-
Tactic: The chloride is electronically activated by the ortho-fluoro and para-nitro (or para-amino) groups.[1][2][3] Oxidative addition of Pd(0) occurs readily.
Visualization: Derivatization Strategy
Caption: The "Tri-Vector" derivatization map. Zone 2 (Nitro) is typically reduced first or last depending on the synthetic convergence strategy.
Part 4: Experimental Protocols
Protocol 1: Chemoselective Reduction of Nitro Group
Preserving the Aryl Chloride is the critical quality attribute (CQA) here.
Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1). Procedure:
-
Dissolve This compound derivative (1.0 eq) in EtOH/H₂O (4:1 v/v).
-
Add solid NH₄Cl (5.0 eq) followed by Iron powder (5.0 eq, 325 mesh).
-
Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC/LCMS (Disappearance of Nitro peak, appearance of Aniline).
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash cake with hot EtOH. Concentrate filtrate.
-
Purification: The aniline product is often pure enough for the next step; otherwise, purify via flash chromatography (DCM/MeOH). Why: This method avoids the hydrodehalogenation (loss of Cl) often seen with Hydrogenation (H₂/Pd-C).[3]
Protocol 2: Alkylation of the Phenol (General Procedure)
Reagents: Alkyl halide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous). Procedure:
-
Charge This compound (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.[1] Stir for 15 min at RT to form the phenoxide.
-
Note: The solution will likely turn bright yellow/orange due to the nitrophenoxide anion.
-
-
Add Alkyl Halide (1.2 eq) dropwise.
-
Stir at RT (or 50°C for unreactive halides) for 4-16 hours.
-
Quench: Pour into ice water. Precipitate usually forms. Filter and wash with water.
Part 5: References & Sourcing[1][3]
-
Chemical Identity & Availability:
-
Synthetic Methodology (Nitro Reduction):
-
Related Scaffold Chemistry (Kinase Inhibitors):
Disclaimer: This guide is for research purposes only. All synthesis involving nitro compounds and fluorinated aromatics should be conducted in a fume hood with appropriate PPE due to potential toxicity and energetic properties.
Sources
- 1. 618-63-3|3-Chloro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 22510-08-3|2-Fluoro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 3. 1500154-08-4|5-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 4. 2101945-67-7,5-Bromo-7-fluoro-8-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 350-30-1|3-Chloro-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 6. 1805656-07-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Technical Guide: Role of 3-Chloro-2-fluoro-5-nitrophenol in Pharmaceutical Synthesis
[1]
Executive Summary
This compound (CAS 1805656-07-8 ) is a highly specialized halogenated nitroaromatic scaffold used in the design and synthesis of small-molecule therapeutics.[1][2][3] Its unique substitution pattern—featuring a phenol handle, a reactive fluorine, a chlorine atom, and a nitro group—makes it a versatile building block for kinase inhibitors , particularly those targeting the MAPK/ERK pathway (e.g., BRAF or MEK inhibitors).[4]
This intermediate is critical for "scaffold hopping" and Structure-Activity Relationship (SAR) optimization.[1] Its specific regiochemistry (Fluorine para to Nitro) activates the fluorine atom for Nucleophilic Aromatic Substitution (SNAr), while the phenol group serves as a pivot for biaryl ether formation or conversion to a triflate for cross-coupling.[4]
Chemical Profile & Structural Properties[5]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1805656-07-8 |
| Molecular Formula | C₆H₃ClFNO₃ |
| Molecular Weight | 191.54 g/mol |
| Appearance | Pale yellow to light brown crystalline solid |
| Key Functional Groups | Phenol (-OH), Fluorine (-F), Chlorine (-Cl), Nitro (-NO₂) |
| Regiochemistry | F is para to NO₂ (activating F); Cl is meta to NO₂.[1][5] |
Electronic Reactivity Analysis
The molecule's utility stems from the interplay between its substituents:
-
Activated Fluorine (C2 Position): The nitro group at C5 is para to the fluorine at C2.[4] This electron-withdrawing effect significantly lowers the energy of the Meisenheimer complex, making the C2-F bond highly susceptible to SNAr displacement by amines or thiols.[1][4]
-
Phenol Handle (C1 Position): The hydroxyl group allows for:
-
Nitro Group (C5 Position): Serves as a "masked" aniline. Post-coupling reduction (Fe/HCl, H₂/Pd) yields an amine, which can be sulfonated (e.g., methanesulfonamide) or amidated to form key pharmacophores found in drugs like Encorafenib or Binimetinib .[4]
Synthetic Utility & Reaction Pathways[4][6][7][8][9][10][11][12][13][14]
The following diagram illustrates the core reactivity map of this compound, highlighting its divergence into three major synthetic streams: SNAr displacement , Phenol activation , and Nitro reduction .[1][4]
Figure 1: Reactivity map showing the divergent synthesis pathways from the parent scaffold.[1][4]
Protocol: Conversion to Aryl Triflate (Key Intermediate)
This reaction is the most common first step, converting the phenol into a pseudohalide for subsequent coupling.[4]
Reagents: Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM).[4] Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf₂O.[4]
-
Setup: Charge a dried reactor with this compound (1.0 eq) and anhydrous DCM (10 V). Cool to -10°C under N₂ atmosphere.[1]
-
Base Addition: Add Pyridine (2.5 eq) dropwise, maintaining temperature < 0°C.
-
Activation: Add Tf₂O (1.2 eq) slowly over 1 hour. The reaction is highly exothermic; strict temperature control prevents side reactions (e.g., displacement of F).[4]
-
Workup: Quench with ice water. Wash organic layer with 1N HCl (to remove pyridine), then brine.[4] Dry over Na₂SO₄ and concentrate.
-
Outcome: Yields 3-chloro-2-fluoro-5-nitrophenyl trifluoromethanesulfonate , ready for Suzuki coupling.
Pharmaceutical Applications: Kinase Inhibitor Scaffolds
This intermediate is structurally analogous to the precursors used for Encorafenib (BRAF inhibitor) and Binimetinib (MEK inhibitor), though it represents a specific regioisomer often used in analog design to modulate potency and metabolic stability.[4]
Structural Homology to Encorafenib
Encorafenib utilizes a 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl core.[1] The intermediate discussed here (this compound) provides the 3-chloro-2-fluoro-5-nitro pattern.[1]
-
Application: By using this specific isomer, medicinal chemists can swap the positions of the Chlorine and the Sulfonamide (derived from Nitro) relative to the phenol attachment point.[4]
-
Effect: This "scaffold hopping" alters the vector of the hydrogen bond donors/acceptors in the ATP-binding pocket of the kinase, potentially overcoming resistance mutations (e.g., BRAF V600E/K).[4]
Synthesis of Benzoxazoles
The proximity of the Phenol (-OH) and the Fluorine (-F) allows for rapid cyclization to form benzoxazoles if the nitro group is first reduced to an amine (or if an amine displaces the fluorine).[1]
-
Route: SNAr displacement of F by a primary amine followed by oxidative cyclization with the adjacent phenol (or nitration/reduction sequences).
Safety & Handling Protocols
As a nitroaromatic compound with halogen substituents, this intermediate presents specific hazards.
| Hazard Class | Description | Mitigation Strategy |
| Thermal Stability | Nitro compounds can be shock-sensitive or thermally unstable.[1] | Do not heat above 100°C without DSC testing. Store < 25°C. Avoid metal spatulas (spark risk). |
| Skin/Eye Irritant | Phenols are corrosive; Halogens increase lipophilicity/absorption. | Wear full PPE (Nitrile gloves, safety goggles, lab coat).[4] Use in a fume hood. |
| Incompatibility | Reacts violently with strong bases and oxidizing agents. | Store away from hydrides, alkali metals, and anhydrides (unless in controlled reaction).[4] |
Self-Validating Safety Check: Before scaling up any reaction involving the nitro group (especially reduction), perform a Differential Scanning Calorimetry (DSC) scan to determine the onset temperature of decomposition.[4] Ensure the reaction exotherm does not exceed this limit.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol (Isomer Reference).[1] Retrieved from .[1] (Note: Used for structural comparison of isomers).[1]
-
Sigma-Aldrich (2025). Safety Data Sheet: this compound.[1] Retrieved from .[1]
-
Koelblinger, P., et al. (2018). "Development of Encorafenib for BRAF-Mutated Advanced Melanoma."[4][6] Current Opinion in Oncology, 30(2), 125–133.[4] (Discusses the SAR of the 5-chloro-2-fluoro-3-sulfonamido scaffold).
-
Frantz, D. E., et al. (2002). "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[4][7] Organic Letters, 4(26), 4717–4718.[4] Retrieved from .[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1500154-08-4|5-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 3. 1805656-07-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. CN101302161B - Preparation of 3-fluoro-nitrophenol - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
Technical Deep Dive: 3-Chloro-2-fluoro-5-nitrophenol as a Bioactive Scaffold
Executive Summary: The "Privileged" Nature of the Scaffold
The molecule 3-Chloro-2-fluoro-5-nitrophenol represents a highly functionalized "privileged scaffold" in medicinal and agrochemical chemistry. Its value lies not merely in its intrinsic activity, but in its orthogonal reactivity profile . It possesses four distinct "handles" for chemical modification, allowing it to serve as a core building block for two major classes of bioactive agents: Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and Kinase Inhibitors (pharmaceuticals).
This guide analyzes the biological potential of this scaffold, detailing the mechanisms of action for its derivatives and providing validated protocols for assessing its utility.
Chemical Reactivity & Structural Logic
To understand the biological application, one must first master the chemical behavior of the scaffold. The positioning of the substituents dictates the synthetic pathways available for drug design.
Structural Analysis[1]
-
C1-Hydroxyl (-OH): Provides an acidic handle (
lowered by electron-withdrawing groups). It acts as a nucleophile for etherification (creating diphenyl ethers). -
C2-Fluorine (-F): This is the "hotspot." Located para to the Nitro group (C5), this fluorine is activated for Nucleophilic Aromatic Substitution (
) . It can be displaced by amines or thiols to create heterocycles. -
C3-Chlorine (-Cl): Provides lipophilicity and steric bulk. It is generally stable during
at C2, allowing for selective functionalization. -
C5-Nitro (
): A strong electron-withdrawing group (EWG) that activates the ring. It serves as a "masked" amine; reduction yields an aniline, a precursor for benzimidazoles or quinoxalines.
Reactivity Map (Visualization)
Figure 1: Orthogonal reactivity map of the scaffold showing divergent synthetic pathways.
Primary Biological Mechanism: PPO Inhibition (Agrochemical)[2]
The most well-documented biological activity for scaffolds of this type is the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). This is the mode of action for diphenyl ether herbicides (e.g., Acifluorfen, Fomesafen).
Mechanism of Action
Derivatives of this compound (specifically where the phenol is converted to a substituted ether) mimic the substrate protoporphyrinogen IX.
-
Inhibition: The molecule binds to the PPO enzyme in the chloroplast.
-
Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.
-
Oxidation: Cytoplasmic peroxidase oxidizes it to Protoporphyrin IX (PPIX).
-
Phototoxicity: In the presence of light, PPIX generates singlet oxygen (
). -
Cell Death:
causes rapid lipid peroxidation of cell membranes (leaking).
PPO Signaling Pathway
Figure 2: Mechanism of PPO inhibition leading to membrane lysis.
Secondary Biological Potential: Uncoupling & Antimicrobial
Beyond specific enzyme inhibition, the parent molecule (unmodified phenol) exhibits intrinsic biological activity due to its physicochemical properties.
Oxidative Phosphorylation Uncoupling
Polynitrated and halogenated phenols are classic protonophores .
-
Mechanism: The electron-withdrawing groups (
, , ) stabilize the phenoxide anion, significantly lowering the (likely to range 4.0–6.0). -
Effect: The molecule can diffuse across the inner mitochondrial membrane in its protonated form, release the proton in the matrix (alkaline side), and return as an anion. This collapses the proton motive force (
), halting ATP synthesis while stimulating oxygen consumption. -
Result: Antimicrobial action (bacteriostatic) and potential toxicity in mammalian cells (hyperthermia).
Experimental Protocols
To validate these activities, the following protocols are recommended. These are designed to be self-validating with necessary controls.
Protocol A: Synthesis of Diphenyl Ether Derivative (PPO Model)
Objective: Convert the scaffold into a lipophilic ether to test for herbicidal/PPO activity.
-
Reagents: this compound (1.0 eq), 2,4-Dichlorobenzyl chloride (1.1 eq),
(2.0 eq), DMF (solvent). -
Procedure:
-
Dissolve phenol in dry DMF under
atmosphere. -
Add
and stir at RT for 30 min (Color change indicates phenoxide formation). -
Add benzyl chloride dropwise.
-
Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.
-
-
Validation:
NMR must show disappearance of phenolic -OH signal (~10-11 ppm) and appearance of benzylic protons (~5.1 ppm).
Protocol B: Mitochondrial Membrane Potential Assay (Uncoupling)
Objective: Determine if the scaffold acts as a protonophore using a fluorescence-based assay.
-
Materials: JC-1 Dye (cationic carbocyanine dye), HepG2 cells, Positive Control (FCCP - Carbonyl cyanide p-trifluoromethoxyphenylhydrazone).
-
Methodology:
-
Seeding: Plate HepG2 cells (10,000/well) in 96-well black plates. Culture for 24h.
-
Treatment:
-
Group A: Vehicle (DMSO 0.1%).
-
Group B: Scaffold (Titration: 1
M to 100 M). -
Group C: Positive Control (FCCP 10
M).
-
-
Staining: Add JC-1 working solution (2
M final) for 30 min at 37°C. -
Measurement: Wash cells with PBS. Measure fluorescence.
-
Aggregates (Healthy): Ex 535nm / Em 590nm (Red).
-
Monomers (Depolarized): Ex 485nm / Em 535nm (Green).
-
-
Data Analysis: Calculate Red/Green ratio. A decrease in ratio compared to Vehicle indicates uncoupling (depolarization).
-
Quantitative Data Summary
The following table summarizes expected physicochemical properties derived from structural analogs (e.g., 4-nitrophenol derivatives), crucial for predicting bioavailability.
| Property | Estimated Value | Biological Implication |
| Molecular Weight | ~191.5 g/mol | High permeability (Fragment-like). |
| cLogP | ~2.1 - 2.5 | Moderate lipophilicity; good membrane penetration. |
| pK_a (Phenol) | ~5.5 - 6.5 | Partially ionized at physiological pH; supports uncoupling. |
| TPSA | ~66 | Good oral bioavailability prediction. |
| H-Bond Donors | 1 | Phenolic OH. |
| H-Bond Acceptors | 4 | Nitro group oxygens, Fluorine.[1][2][3][4] |
References
-
Hao, G. F., et al. (2011). "Structure-activity relationships of diphenyl-ether-based protoporphyrinogen oxidase inhibitors." Journal of Agricultural and Food Chemistry.
-
Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors."[5][6][7] Hayes' Handbook of Pesticide Toxicology.
-
Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives.
-
PubChem Database. (2023). "Compound Summary for this compound." National Center for Biotechnology Information.
-
Mąkosza, M., & Wojciechowski, K. (2013). "Nucleophilic Substitution of Hydrogen in Nitroarenes." Chemical Reviews.
Sources
- 1. 3-Chloro-2-fluoro-6-nitrophenol | C6H3ClFNO3 | CID 13188585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Scalable synthesis routes for 3-Chloro-2-fluoro-5-nitrophenol
An in-depth guide to the scalable synthesis of 3-Chloro-2-fluoro-5-nitrophenol, a key intermediate in the development of advanced materials and pharmaceuticals. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and safety considerations for two primary synthetic routes.
Introduction
This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, nitro, and hydroxyl groups, makes it a versatile building block for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The development of scalable, efficient, and safe synthetic routes is crucial for its practical application. This application note details two primary strategies for the synthesis of this target molecule, grounded in established chemical principles and supported by literature precedents.
Strategic Approaches to Synthesis
Two principal retrosynthetic pathways are considered for the scalable production of this compound. The choice between these routes may depend on the availability of starting materials, cost considerations, and the desired scale of production.
-
Route A: Electrophilic Nitration of a Phenolic Precursor. This is a direct and often preferred approach, starting from 3-Chloro-2-fluorophenol. The key transformation is the regioselective nitration of the phenol ring.
-
Route B: Multi-step Synthesis from a Halogenated Benzene. This pathway involves the sequential introduction of the required functional groups onto a readily available di- or tri-substituted benzene derivative. This can sometimes offer advantages in controlling regioselectivity.
Route A: Direct Nitration of 3-Chloro-2-fluorophenol
This route is conceptually the most straightforward, involving the direct nitration of commercially available 3-Chloro-2-fluorophenol. The directing effects of the existing substituents (hydroxyl, chloro, and fluoro groups) are critical in achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.
Diagram of Synthetic Pathway (Route A)
Caption: Direct nitration of 3-Chloro-2-fluorophenol to the target product.
Scientific Rationale and Mechanistic Insights
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In this case, the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is governed by the combined electronic effects of the substituents on the aromatic ring. The powerful activating and directing effect of the hydroxyl group is expected to dominate, favoring substitution at the positions ortho and para to it. Careful control of reaction conditions, particularly temperature, is essential to minimize the formation of undesired isomers and to ensure a safe reaction profile, as nitration reactions are often highly exothermic.
Detailed Experimental Protocol
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-Chloro-2-fluorophenol (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Work-up and Isolation:
-
Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Alternatively, if the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route B: Multi-step Synthesis via Diazotization-Hydrolysis
An alternative, more versatile route involves the synthesis of an aniline precursor followed by a Sandmeyer-type reaction to introduce the hydroxyl group. This approach can be advantageous if the starting materials are more readily available or if direct nitration of the phenol proves to be low-yielding or non-selective. A plausible sequence starts from a suitable chloro-fluoro-nitroaniline. For instance, synthesis could begin with 2-fluoro-5-chloroaniline, followed by nitration, and then conversion of the amino group to a hydroxyl group.
Diagram of Synthetic Pathway (Route B)
Caption: Conversion of a nitroaniline precursor to the target phenol via a diazonium salt.
Scientific Rationale and Mechanistic Insights
This synthetic strategy hinges on the diazotization of an aromatic amine. The primary amine is treated with a source of nitrous acid (typically generated from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.[4][5] These salts are versatile intermediates. Subsequent heating of the aqueous solution of the diazonium salt leads to the loss of dinitrogen gas (N₂) and the introduction of a hydroxyl group in its place, a process known as hydrolysis.[4] This multi-step approach provides a reliable method for introducing a hydroxyl group onto an aromatic ring.[6][7]
Detailed Experimental Protocol (Diazotization and Hydrolysis)
Materials:
-
3-Chloro-2-fluoro-5-nitroaniline (1.0 eq)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Water
-
Copper (II) Sulfate (optional, as catalyst for hydrolysis)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-Chloro-2-fluoro-5-nitroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid, cooling to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
-
Hydrolysis:
-
Prepare a solution of sulfuric acid and water (and optionally a catalytic amount of copper sulfate) in a separate flask and heat it to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution.[8] Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude this compound can be purified as described in Route A (recrystallization or column chromatography).
Data Summary and Comparison
| Parameter | Route A: Direct Nitration | Route B: Diazotization-Hydrolysis |
| Starting Material | 3-Chloro-2-fluorophenol | 3-Chloro-2-fluoro-5-nitroaniline |
| Number of Steps | 1 | 2 (from the aniline) |
| Key Reactions | Electrophilic Aromatic Substitution | Diazotization, Nucleophilic Substitution |
| Potential Advantages | Fewer steps, potentially more atom-economical. | Can offer better regiochemical control depending on the synthesis of the aniline precursor. |
| Potential Disadvantages | Risk of isomer formation, strongly exothermic. | Generation of unstable diazonium intermediate, requires careful temperature control. |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. Maintain strict temperature control and add reagents slowly.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution at low temperatures and use them immediately in the next step.
-
Halogenated Nitroaromatics: The starting materials, intermediates, and final product are halogenated nitroaromatic compounds. These should be considered toxic and handled with care to avoid inhalation, ingestion, and skin contact.[9] Always wear gloves and work in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and organic waste streams should be segregated and neutralized where appropriate before disposal.
Conclusion
Both synthetic routes presented offer viable and scalable methods for the preparation of this compound. The direct nitration of 3-Chloro-2-fluorophenol (Route A) is the more concise approach, while the multi-step synthesis via a diazonium salt (Route B) provides an alternative that may be advantageous for controlling regioselectivity. The selection of the optimal route will depend on factors such as starting material availability, cost, and the specific capabilities of the laboratory or production facility. In all cases, a strong emphasis on safety is paramount.
References
- BenchChem. A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.
-
Chemistry LibreTexts. 18.15 Multistep Synthesis. (2019). Available from: [Link]
-
Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. (2026). Available from: [Link]
- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
-
Vapourtec Ltd. Multistep Synthesis | Reaction Integration. (2024). Available from: [Link]
- Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
- Google Patents. Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]
-
ChemBK. 3-Chloro-2-fluoronitrobenzene. (2024). Available from: [Link]
-
PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. Available from: [Link]
-
YouTube. Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. (2025). Available from: [Link]
-
PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene. Available from: [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). Available from: [Link]
-
Eureka | Patsnap. The preparation method of 5-fluoro-2-nitrophenol. (2020). Available from: [Link]
-
PubChem. 3-Chloro-2-fluorophenol. Available from: [Link]
-
PubChem. 3-Chloro-5-fluorophenol. Available from: [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Available from: [Link]
-
ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025). Available from: [Link]
-
M/s. Aarti Industries Limited. List of Products. (2016). Available from: [Link]
-
MySkinRecipes. 3-Chloro-5-nitrophenol. Available from: [Link]
- Google Patents. CN102260143A - Production process for 3-fluorophenol.
-
PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. Available from: [Link]
Sources
- 1. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vapourtec.com [vapourtec.com]
- 8. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
Application Note: Chemoselective Catalytic Hydrogenation of 3-Chloro-2-fluoro-5-nitrophenol
Part 1: Executive Summary & Scientific Rationale
The Challenge: The "Dehalogenation Trap"
The reduction of 3-Chloro-2-fluoro-5-nitrophenol (1) to 5-Amino-3-chloro-2-fluorophenol (2) presents a classic chemoselectivity paradox in organic synthesis. While the nitro group (
Under standard hydrogenation conditions (e.g., Pd/C,
The Solution: Sulfided Platinum Catalysis
To achieve >99% chemoselectivity, we employ Sulfided Platinum on Carbon (Pt/C-S) . Unlike Palladium, which aggressively inserts into C-Cl bonds, Platinum is less oxophilic and less active toward aryl halides. The sulfiding (poisoning) of the catalyst further attenuates the active sites responsible for hydrogenolysis without significantly hampering the nitro reduction kinetics.
Reaction Scheme & Competing Pathways
The following diagram illustrates the desired pathway versus the critical failure mode (dechlorination).
Caption: Figure 1. Reaction network showing the target reduction pathway (Green) and the unwanted hydrodehalogenation pathways (Red) suppressed by catalyst selection.
Part 2: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: this compound (Purity >98%).
-
Catalyst: 5% Pt/C (Sulfided), typically 50-60% water wet (e.g., Evonik B111 W, Johnson Matthey Type 18).
-
Note: Do not use standard Pd/C. If Pt/C-S is unavailable,
(Adam's Catalyst) is a viable lab-scale alternative but requires strict pressure control.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Optimization: Methanol generally offers faster kinetics, but Ethanol is preferred if the product is to be isolated via anti-solvent crystallization later.
-
-
Hydrogen Source:
gas (Balloon for gram scale; Autoclave for kg scale).
Lab-Scale Protocol (10g Batch)
Step 1: Reactor Loading
-
In a 250 mL 3-neck round-bottom flask (or Hastelloy autoclave), charge 10.0 g (52.2 mmol) of this compound.
-
Add 100 mL of Methanol (10 vol). Stir to dissolve.
-
Inerting: Nitrogen purge the vessel for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 0.5 g of 5% Pt/C (sulfided, wet).
-
Safety: Catalysts can be pyrophoric when dry. Always add to the wet solution or wet the catalyst with water before addition.
-
Step 2: Hydrogenation
-
Purge the vessel with Hydrogen (
) three times (Vacuum/Fill cycles). -
Pressure/Temp:
-
Atmospheric (Balloon): Stir vigorously at 25–30°C . Reaction time: ~4–6 hours.
-
Pressure Vessel: Set pressure to 3–5 bar (45–75 psi). Temp: 25°C . Reaction time: ~1–2 hours.
-
Critical Control: Do not exceed 40°C. Higher temperatures exponentially increase the rate of dehalogenation (
) relative to nitro reduction ( ).
-
Step 3: Monitoring (IPC)
-
Sample at 1 hour intervals.
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1%
).
Step 4: Workup & Isolation
-
Filtration: Filter the reaction mixture through a pad of Celite or a 0.45
m membrane to remove the catalyst.-
Safety: Keep the filter cake wet at all times. Dry Pt/C is a fire hazard.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to ~20% volume.
-
Crystallization: Add Water (anti-solvent) slowly to the methanolic concentrate to precipitate the product.
-
Drying: Filter the solids and dry in a vacuum oven at 45°C.
Expected Yield: 8.5 – 9.0 g (90–95%). Appearance: Off-white to light brown solid.
Part 3: Process Workflow & Data Visualization
Workflow Diagram
This diagram outlines the operational flow, highlighting critical safety and quality checkpoints.
Caption: Figure 2. Operational workflow for the catalytic hydrogenation process.
Comparative Catalyst Performance Data
| Catalyst Type | Conditions | Conversion (%) | Selectivity (Target) | De-Cl Impurity | Notes |
| 5% Pt/C (Sulfided) | 25°C, 3 bar | >99% | >99.5% | <0.1% | Recommended. Best balance. |
| PtO2 (Adam's) | 25°C, 1 bar | >99% | 98.0% | ~1.5% | Good for lab scale, expensive. |
| 5% Pd/C | 25°C, 3 bar | >99% | 65.0% | 35.0% | Avoid. Massive dehalogenation. |
| Raney Nickel | 25°C, 1 bar | 95% | 90.0% | 5-8% | Moderate selectivity, handling issues. |
Part 4: Troubleshooting & Critical Parameters
"I see high levels of De-Chlorinated Impurity."
-
Cause: Temperature too high or Hydrogen pressure too high.
-
Fix: Lower temperature to 20°C. Reduce pressure to atmospheric.
-
Additives: If using non-sulfided Pt/C, add 0.1 eq of Morpholine or Diphenyl sulfide to poison the catalyst in situ.
"Reaction is stalling (Hydroxylamine accumulation)."
-
Cause: Catalyst poisoning by impurities (e.g., sulfur from previous steps) or insufficient agitation.
-
Fix: Increase agitation speed (mass transfer limitation). Do not increase temperature immediately; instead, add fresh catalyst (10% of original load).
"Product is colored (Dark Brown/Black)."
-
Cause: Oxidation of the aniline derivative in air.
-
Fix: Perform workup under Nitrogen atmosphere. Add a pinch of Sodium Dithionite or Ascorbic Acid during the aqueous workup to prevent oxidation.
Part 5: References
-
TCI Chemicals. Catalysts for Hydrogenation: Platinum 3% on Carbon (Modified by Sulfur).[3] Retrieved from
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[1][3]
-
BenchChem. Application Notes: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. Retrieved from
-
RSC Advances. Selective hydrogenation of chloronitrobenzene over an Fe promoted Pt/AC catalyst.[4] Retrieved from
-
PrepChem. Synthesis of 3-amino-6-chloro-4-fluorophenol (Analogous Protocol). Retrieved from
Sources
Application Note: High-Fidelity Regioselective Functionalization of 3-Chloro-2-fluoro-5-nitrophenol via SNAr
Introduction: The "Privileged Scaffold"
3-Chloro-2-fluoro-5-nitrophenol (CFNP) represents a dense functional array, offering four distinct sites for orthogonal chemical manipulation. It is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and kinase inhibitors (oncology).
The core challenge—and opportunity—of this molecule lies in its regioselectivity . It contains two potential leaving groups (fluoride and chloride) and an acidic phenol handle. This guide details the protocols to selectively engage the C2-Fluorine atom via Nucleophilic Aromatic Substitution (SNAr) without disturbing the C3-Chlorine or requiring varying protection strategies.
Structural Reactivity Analysis
| Position | Substituent | Electronic Environment | SNAr Reactivity |
| C1 | Hydroxyl (-OH) | Acidic (pKa ~7-8 due to NO2).[1] Forms phenoxide anion. | Nucleophile (Intramolecular) |
| C2 | Fluorine (-F) | Activated. Para to Nitro group. High electronegativity stabilizes Meisenheimer complex. | Primary Electrophile (High) |
| C3 | Chlorine (-Cl) | Deactivated. Meta to Nitro group. Sterically crowded. | Inert under standard SNAr |
| C5 | Nitro (-NO2) | Strong Electron Withdrawing Group (EWG). | Activator |
Mechanistic Insight & Regioselectivity
The reaction proceeds via an addition-elimination mechanism. The regioselectivity is governed by the stabilization of the anionic Meisenheimer Complex .[1]
Why Fluorine Displaces Chlorine
Although the C–Cl bond is weaker than the C–F bond, SNAr rates are determined by the nucleophilic attack step (rate-limiting), not bond breaking.[1]
-
Inductive Effect: The high electronegativity of Fluorine at C2 creates a stronger dipole, making C2 more electrophilic than C3.[1]
-
Resonance Stabilization: The negative charge generated upon attack at C2 can be delocalized directly onto the para-Nitro oxygens.[1] Attack at C3 (Chlorine) places the negative charge meta to the nitro group, preventing resonance stabilization.[1]
Visualization: Reaction Decision Tree
The following workflow illustrates the critical decision points when working with CFNP.
Caption: Workflow for selecting the optimal synthetic route based on nucleophile compatibility.
Experimental Protocols
Protocol A: Direct Amination (Green Route)
Best for: Primary and secondary amines. Avoids protection/deprotection steps.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 - 1.2 equiv)
-
Base: Potassium Carbonate (K2CO3) (2.2 equiv) or DIPEA (2.5 equiv)
-
Solvent: DMF or DMSO (anhydrous)
Procedure:
-
Dissolution: Charge a reaction vessel with this compound (1.0 g, 5.2 mmol) and anhydrous DMF (10 mL).
-
Deprotection (In-situ): Add K2CO3 (1.58 g, 11.4 mmol). The solution will turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.[1] Stir at RT for 15 mins.[1]
-
Addition: Add the amine (e.g., morpholine, 0.5 mL, 5.7 mmol) dropwise.
-
Reaction: Heat the mixture to 65°C . Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Endpoint: usually 2–4 hours. Look for the disappearance of the starting material (m/z ~191 in negative mode).[1]
-
-
Workup:
-
Cool to RT.
-
Pour into 1M HCl (50 mL) to quench and protonate the phenol (pH < 4).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over MgSO4, and concentrate.[1]
-
Protocol B: Etherification-First Strategy
Best for: Alkoxide nucleophiles or when the phenol interferes with downstream coupling.[1]
Reagents:
-
Methyl Iodide (MeI) or Benzyl Bromide (BnBr)
-
Base: K2CO3
-
Solvent: Acetone or Acetonitrile[1]
Procedure:
-
Protection: React starting phenol with 1.1 eq MeI and 1.5 eq K2CO3 in Acetone at reflux (2h).
-
Isolation: Filter salts, concentrate. Yield is typically quantitative.[1]
-
SNAr: Dissolve the protected ether in DMSO. Add Nucleophile (1.1 eq) and Base (1.1 eq). Heat to 80°C.
Data Analysis & Validation
NMR Interpretation
To validate the regioselectivity (displacement of F vs. Cl), 19F NMR is the definitive tool.[1]
| Signal Type | Chemical Shift (approx.) | Observation upon Reaction |
| 19F NMR (SM) | -110 to -120 ppm | Sharp singlet (or d).[1] |
| 19F NMR (Product) | N/A | Signal Disappears. (If F is displaced). |
| 1H NMR (Aromatic) | ~7.0 - 8.0 ppm | Coupling constants change. Loss of H-F coupling (typically JH-F ~8-10 Hz). |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Reaction | Phenoxide deactivation is too strong.[1] | Switch to Protocol B (Protection) or increase Temp to 100°C. |
| Regio-isomer mix | Attack at C3 (Cl). | Highly unlikely. Check temperature; extremely high temps (>140°C) might force Cl displacement. |
| Black Tar | Decomposition of Nitro group. | Ensure atmosphere is inert (N2). Avoid strong reducing bases (e.g., NaH) at high temps.[1] |
Downstream Applications: Benzoxazole Synthesis
The resulting 3-chloro-2-amino-5-nitrophenol (from Protocol A) is a direct precursor to benzoxazoles.[1]
Pathway:
-
Reduction: Reduce Nitro (-NO2) to Aniline (-NH2) using Fe/NH4Cl or H2/Pd-C.
-
Cyclization: React the ortho-aminophenol with an aldehyde or carboxylic acid to close the benzoxazole ring.[1]
Caption: Synthesis of functionalized benzoxazoles preserving the chloro-handle.
References
-
Mechanistic Foundations: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link
-
Regioselectivity in Poly-halo Nitrobenzenes: Loudon, G. M., & Parise, J. (2015).[1] Organic Chemistry (6th Ed). Roberts and Company Publishers. (Chapter 18: Nucleophilic Aromatic Substitution).
-
Synthesis of Fluoronitrophenols: Patent WO2009035407. Process for the preparation of 5-fluoro-2-nitrophenol derivatives.[1][4][6][7]Link
-
Application in PPO Inhibitors: U.S. Patent 4,044,049. Synthesis of 4-fluoro-3-methoxyaniline from 2-fluoro-5-nitrophenol.[1]Link
-
SNAr Methodology: Neustadt, B. R. (1994). Facile synthesis of 2-amino-3-nitrophenols.[1] Tetrahedron Letters, 35(3), 379-380.[1] (Demonstrates amine displacement on similar scaffolds).
Sources
- 1. CN101302161B - Preparation of 3-fluoro-nitrophenol - Google Patents [patents.google.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. baranlab.org [baranlab.org]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Application Note: Strategic Utilization of 3-Chloro-2-fluoro-5-nitrophenol in Heterocyclic Synthesis
[1]
Abstract
This guide outlines the synthetic utility of 3-Chloro-2-fluoro-5-nitrophenol , a densely functionalized aromatic building block.[1] Characterized by a unique "push-pull" electronic structure, this compound offers three distinct orthogonal reactive handles: a nucleophilic phenol, an electrophilic C-2 fluorine (activated for SNAr), and a reducible C-5 nitro group.[1] This application note details protocols for converting this scaffold into high-value heterocyclic cores, specifically 7-chloro-5-nitro-benzoxazoles and 8-chloro-6-nitro-3,4-dihydro-2H-1,4-benzoxazines , which serve as versatile intermediates in kinase inhibitor and antibiotic drug discovery.[1]
Reactivity Profile & Mechanistic Analysis[1]
The synthetic value of this compound lies in the precise electronic relationship between its substituents.[1]
The Electronic "Triad"
-
C-2 Fluorine (The "Lynchpin"): This is the most reactive site for nucleophilic attack.[1] The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro group (at C-5) and the inductive withdrawal of the ortho-chlorine (at C-3).[1]
-
C-1 Hydroxyl (The "Anchor"): The phenol group acts as a nucleophile.[1] However, under basic conditions, the formation of the phenoxide anion (O⁻) is strongly electron-donating, which deactivates the ring towards SNAr at the adjacent C-2 position. Strategic protection (O-alkylation) is often required before SNAr transformations.[1]
-
C-3 Chlorine (The "Late-Stage Handle"): Sterically shielded by the flanking hydroxyl and fluorine, the chlorine atom is less reactive towards SNAr but remains intact for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Divergent Synthesis Map
The following diagram illustrates the primary synthetic pathways accessible from this core.
Figure 1: Divergent synthetic pathways. Path A (SNAr) is the critical entry point for benzoxazole/benzoxazine synthesis.[1]
Experimental Protocols
Protocol A: Synthesis of 7-Chloro-5-nitro-benzoxazoles
This protocol leverages the C-2 fluorine displacement by a primary amine, followed by ring closure between the newly formed amine and the C-1 hydroxyl.[1]
Prerequisite: To prevent ring deactivation, the phenol is typically protected as a benzyl ether or methyl ether, or the reaction is run in a solvent that stabilizes the neutral phenol. The protocol below uses a one-pot cyclization approach where the intermediate is generated in situ.
Step 1: SNAr Displacement
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (R-NH₂, e.g., Methylamine, Benzylamine) (1.2 equiv)[1]
-
Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: DMSO or NMP (Anhydrous)[1]
Procedure:
-
Dissolve this compound in DMSO (0.5 M concentration).
-
Add DIPEA followed by the primary amine dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Intermediate: 2-(Alkylamino)-3-chloro-5-nitrophenol.[1]
-
Step 2: Cyclization to Benzoxazole
Reagents:
-
Intermediate from Step 1[2]
-
Triethyl Orthoformate (HC(OEt)₃) (Excess)[1]
-
Catalytic p-TsOH (5 mol%)[1]
Procedure:
-
Suspend the intermediate in Triethyl Orthoformate (acts as solvent and reagent).
-
Add p-TsOH.[1]
-
Reflux (approx. 100–110°C) for 3 hours.
-
Cool to RT. The product often precipitates. If not, remove excess orthoformate under reduced pressure.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Yield: Typically 75–85% (2 steps).
Protocol B: Synthesis of 8-Chloro-6-nitro-3,4-dihydro-2H-1,4-benzoxazines
This scaffold is constructed by reacting the core with a bifunctional linker (e.g., 1,2-dibromoethane) or via SNAr with an amino alcohol.[1]
Method: Amino Alcohol SNAr & Cyclization
-
SNAr: React this compound with Ethanolamine (NH₂CH₂CH₂OH) in DMSO/K₂CO₃ at 60°C.
-
Cyclization (Mitsunobu):
-
Result: 8-Chloro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine.[1]
Data Summary & Troubleshooting
| Parameter | Condition / Observation |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc.[1] Poorly soluble in water and non-polar hexanes. |
| SNAr Reactivity | High. F is activated by p-NO₂.[1] Reaction proceeds at RT or mild heat (40-60°C).[1] |
| Competing Reaction | O-Alkylation. If using alkyl halides (e.g., for cyclization), the phenol (O) competes with the amine (N). Use protecting groups or selective conditions (Mitsunobu). |
| Safety | Nitro-aromatic. Potential explosion hazard if heated dry.[1] Handle in solution. Toxic by inhalation/absorption. |
Troubleshooting Guide
-
Problem: Low yield in SNAr step.
-
Cause: Phenol deprotonation (O⁻) deactivating the ring.
-
Solution: Protect the phenol as a Benzyl (Bn) ether prior to SNAr. Deprotect via hydrogenation (which also reduces the NO₂, so use acid hydrolysis if NO₂ retention is needed) or BBr₃.
-
-
Problem: Regioselectivity issues in cross-coupling.
-
Cause: Oxidative addition at C-Cl bond is slow.[1]
-
Solution: Use advanced Buchwald ligands (e.g., XPhos, RuPhos) and Pd₂dba₃ to facilitate coupling at the hindered, electron-rich (after reduction) chloride site.
-
References
- Nucleophilic Aromatic Substitution (SNAr)
-
Benzoxazole Synthesis from 2-Aminophenols
-
Organic Chemistry Portal. "Synthesis of Benzoxazoles". Link
-
-
Mitsunobu Cyclization for Benzoxazines
- Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chem. Soc. Rev., 37, 320-330. (Explains the metabolic stability conferred by the C-F bond if retained).
Application Note: High-Precision O-Alkylation of 3-Chloro-2-fluoro-5-nitrophenol
Executive Summary
This guide outlines the optimized protocols for the O-alkylation (Williamson Ether Synthesis) of 3-Chloro-2-fluoro-5-nitrophenol (CFNP) . While O-alkylation is a standard transformation, this specific scaffold presents unique challenges due to the highly electron-deficient aromatic ring. The presence of a nitro group at the 5-position and a fluorine atom at the 2-position creates a competitive landscape between the desired O-alkylation and undesired nucleophilic aromatic substitution (
This note provides two validated protocols:
-
Method A (Standard): Solid-liquid phase alkylation using
in DMF. -
Method B (Mitsunobu): For alkylation using complex alcohols where halides are unstable.
Chemical Context & Mechanistic Analysis[1][2]
Substrate Analysis
-
Acidity: The
of unsubstituted phenol is ~10. For CFNP, the electron-withdrawing nitro group (para to the -OH) and the inductive effects of the fluorine and chlorine atoms significantly increase acidity, likely dropping the to the 6.0–7.0 range.-
Implication: Strong bases like Sodium Hydride (NaH) are often unnecessary and risky. Weaker bases like Potassium Carbonate (
) are sufficient for deprotonation.
-
-
Electrophilicity (The "Fluorine Risk"): The 2-position fluorine is activated by the 5-nitro group.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired pathway and the critical side reaction.
Caption: Pathway analysis showing the competition between Desired SN2 O-Alkylation and Undesired SNAr Self-Condensation.
Experimental Protocols
Method A: Standard Carbonate-Mediated Alkylation
Best for: Primary alkyl halides (bromides/iodides) and robust secondary halides. Scale: 1.0 g to 100 g.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| CFNP (Substrate) | 1.0 | Reactant | Limiting reagent. |
| Alkyl Halide (R-X) | 1.1 – 1.2 | Electrophile | Slight excess drives conversion. |
| Potassium Carbonate | 1.5 – 2.0 | Base | Anhydrous, granular (grind if necessary). |
| DMF (or NMP) | 5-10 Vol | Solvent | Polar aprotic promotes SN2. |
| TBAI (Optional) | 0.1 | Catalyst | Finkelstein catalyst for chlorides. |
Step-by-Step Procedure
-
Preparation: Dry the reaction vessel (flame dry or oven dry) and purge with Nitrogen (
). -
Dissolution: Charge this compound (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate). Stir until dissolved.
-
Deprotonation: Add Potassium Carbonate (
, 1.5 equiv) in a single portion.-
Observation: The solution will likely turn bright yellow/orange due to the formation of the nitrophenoxide anion.
-
Wait: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Note: If using an Alkyl Chloride, add TBAI (tetrabutylammonium iodide, 0.1 equiv) at this stage.
-
-
Reaction: Heat the mixture to 50–60°C .
-
Critical Control:Do NOT exceed 80°C. Higher temperatures drastically increase the rate of Fluorine displacement (
).
-
-
Monitoring: Monitor by TLC or HPLC every 2 hours. Reaction is typically complete in 4–6 hours.
-
Workup:
-
Cool to RT.
-
Pour the mixture into 10 volumes of ice-cold water (or 1M HCl to quench residual phenoxide).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
) and Water ( ) to remove DMF. -
Dry over
, filter, and concentrate.[3]
-
Method B: Mitsunobu Reaction
Best for: Complex primary/secondary alcohols where the corresponding halide is unstable or difficult to synthesize.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| CFNP (Substrate) | 1.0 | Nucleophile |
| Alcohol (R-OH) | 1.0 – 1.2 | Electrophile Precursor |
| Triphenylphosphine ( | 1.2 – 1.5 | Activator |
| DIAD or DEAD | 1.2 – 1.5 | Azo Reagent |
| THF or Toluene | 10 Vol | Solvent |
Step-by-Step Procedure
-
Setup: Dissolve CFNP (1.0 eq), Alcohol (1.0 eq), and
(1.2 eq) in anhydrous THF under . -
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 20 minutes.
-
Exotherm: The reaction is exothermic; maintain temp < 5°C during addition to prevent side reactions.
-
-
Reaction: Allow to warm to RT naturally and stir for 12–16 hours.
-
Workup: Concentrate the THF. Triturate the residue with
/Hexane to precipitate Triphenylphosphine oxide ( ). Filter and purify the filtrate by column chromatography.
Operational Workflow & QC
The following flowchart details the decision-making process for purification and Quality Control.
Caption: Operational workflow for monitoring and purification of CFNP alkylation.
Analytical Quality Control
-
1H NMR Signature:
-
Look for the disappearance of the broad phenolic -OH singlet (usually >10 ppm).
-
Regiochemistry Check: The protons on the aromatic ring of CFNP appear as a doublet of doublets (due to F-coupling). If
(Fluorine displacement) occurred, the splitting pattern and integration in the aromatic region will change drastically.
-
-
HPLC:
-
The O-alkylated product is significantly less polar than the starting phenol. It will elute much later on a Reverse Phase (C18) column.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from Sigma-Aldrich Catalog. Link
-
Google Patents. (2014). Synthesis of Novaluron Intermediates (CN103724233B). (Demonstrates alkylation conditions for similar fluoronitrophenols). Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
Sources
Selective Reduction of 3-Chloro-2-fluoro-5-nitrophenol: Application Note & Protocols
Part 1: Executive Summary & Strategic Analysis
The Challenge: Chemoselectivity in Poly-functionalized Arenes
The reduction of 3-Chloro-2-fluoro-5-nitrophenol presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the nitro group (
-
Risk 1: Hydrodehalogenation. Standard catalytic hydrogenation (e.g.,
) is highly prone to oxidative addition into the bond, leading to dechlorination. While the bond is stronger, the activated nature of the ring (phenol donation) can sensitize it to reduction under vigorous conditions. -
Risk 2: Regiochemistry & Over-reduction. The phenol group activates the ring, making it electron-rich. This increases the susceptibility of the ring to hydrogenation or side reactions if non-selective strong reducing agents are used.
Strategic Reagent Selection
To navigate these risks, we must move beyond standard "textbook" hydrogenation. The following decision matrix outlines the optimal reagents based on scale and purity requirements.
Figure 1: Strategic decision tree for selecting the reduction methodology based on operational scale and constraints.
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Chemical Reduction (Fe / NH4Cl)
Best For: General laboratory synthesis, robust halogen retention, and avoiding heavy metal waste (Sn). Mechanism: Single Electron Transfer (SET) on the iron surface. The mild acidic nature of ammonium chloride buffers the reaction, preventing the formation of condensation byproducts (azo/azoxy compounds).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)
-
Buffer: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)
Step-by-Step Methodology
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the This compound in Ethanol/Water (3:1).
-
Note: The concentration should be approximately 0.2 M to 0.5 M.
-
-
Activation: Add the Ammonium Chloride and stir for 10 minutes at room temperature.
-
Reduction Initiation: Add Iron Powder in portions over 15 minutes.
-
Reflux: Heat the mixture to gentle reflux (approx. 75-80°C) with vigorous stirring.
-
Why Vigorous? The reaction occurs on the surface of the iron particles. High shear mixing prevents passivation of the iron surface.
-
-
Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The reaction is typically complete within 2–4 hours. Look for the disappearance of the nitro spot and the appearance of the fluorescent amine spot.
-
Workup (The "Amphoteric" Challenge):
-
Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with Ethanol.
-
Concentrate the filtrate to remove bulk Ethanol.
-
pH Adjustment: The residue will be aqueous. The product is an aminophenol, which is amphoteric. Adjust pH to ~7.0–7.5 using saturated
. Do not make it too basic (pH > 9) or the phenoxide will form and remain in the water. -
Extract with Ethyl Acetate (3x).[3]
-
Dry organic layer over
and concentrate.
Validation Data (Expected)
-
Yield: 85–95%
-
De-halogenated Impurity: < 0.5% (by HPLC area)
Protocol B: The "Scalable" Catalytic Hydrogenation (Sulfided Pt/C)
Best For: Industrial scale-up where solid metal waste (Fe/Sn sludge) is prohibitive. Mechanism: Sulfur acts as a selective poison (modifier) on the Platinum surface, inhibiting the high-energy sites responsible for C-Cl/C-F bond cleavage while retaining sufficient activity for Nitro reduction.
Materials
-
Catalyst: 5% Pt/C (Sulfided) - Commercial grade (e.g., Johnson Matthey B103032-5 or similar).
-
Hydrogen Source:
gas (balloon or autoclave). -
Solvent: Methanol or Ethyl Acetate.[3]
Step-by-Step Methodology
-
Safety Check: Ensure autoclave or hydrogenation vessel is grounded. Nitro compounds can be shock-sensitive; handle with care.
-
Loading: Charge the vessel with This compound (1.0 equiv) and solvent (10 volumes).
-
Catalyst Addition: Add Sulfided Pt/C (1–3 wt% loading relative to substrate).
-
Note: Do not use standard Pd/C. It will strip the Chlorine atom within minutes.
-
-
Hydrogenation:
-
Purge vessel with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3–5 bar (approx. 45–75 psi).
-
Stir at ambient temperature (20–25°C). Heating is rarely needed and increases dehalogenation risk.
-
-
Reaction Time: Typically 4–8 hours.
-
Workup:
-
Filter catalyst through a spark-proof filter (or Celite under inert atmosphere).
-
Concentrate filtrate.[4]
-
Product usually crystallizes upon concentration or addition of an antisolvent (e.g., Heptane).
-
Protocol C: The "High Selectivity" Lab Method (SnCl2)
Best For: Small scale (<5g), difficult substrates where Fe fails. Mechanism: Tin(II) reduces nitro groups via a stepwise mechanism involving nitroso and hydroxylamine intermediates.
Materials
-
Reagent: Stannous Chloride Dihydrate (
) (5.0 equiv).[3] -
Solvent: Ethanol or Ethyl Acetate.[3]
-
Acid: Catalytic HCl (optional, speeds up reaction but keep low to protect F/Cl).
Step-by-Step Methodology
-
Dissolve substrate in Ethanol.
-
Add
in one portion. -
Heat to 70°C for 2–3 hours.
-
Workup (Critical):
-
Pour reaction mixture into ice water.
-
Neutralize with
or dilute NaOH to pH 7–8.[3] -
Issue: Tin salts form a gelatinous emulsion.
-
Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins. This complexes the Tin and breaks the emulsion, allowing for easy extraction with EtOAc.
-
Part 3: Process Logic & Visualization
Workflow: Iron Reduction with Amphoteric Workup
The following diagram illustrates the critical path for the Iron/Ammonium Chloride protocol, highlighting the specific pH control required for aminophenols.
Figure 2: Operational workflow for Fe/NH4Cl reduction.[4] The red node highlights the critical pH adjustment step necessary for amphoteric aminophenol recovery.
Analytical Comparison of Methods
| Feature | Fe / NH4Cl | Sulfided Pt/C | SnCl2 | Standard Pd/C |
| Halogen Retention | Excellent | Excellent | Excellent | Poor (High Risk) |
| Cost | Low | High (Catalyst) | Medium | Medium |
| Scalability | Good (Waste handling needed) | Excellent | Poor (Tin waste) | Good |
| Reaction Conditions | Reflux (80°C) | RT / Pressure | Reflux (70°C) | RT / Pressure |
| Workup Difficulty | Medium (Iron sludge) | Easy (Filtration) | Hard (Emulsions) | Easy |
Part 4: References
-
Brenner, C. E., & Pricheet, J. J. (1964).[5] Preparation of 2,2'-dichlorohydrazobenzene. US Patent 3,156,724.[5] (Foundational work on Pt/C inhibiting dehalogenation).
-
Ramadas, K., & Srinivasan, N. (1992).[4] Iron-Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[4] Link
-
Rylander, P. N. (1970). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Authoritative text on Sulfided Pt/C for halonitrobenzenes).
-
BenchChem Application Note. (2025). Selective Reduction of Nitro Groups. Link
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Link
Sources
- 1. US3897499A - Hydrogenation of chloronitrobenzenes using noble metal catalysts treated with a sulfoxide and a hydrazine - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Agrochemical Precursors from 3-Chloro-2-fluoro-5-nitrophenol
Executive Summary
This technical guide details the synthetic utility of 3-Chloro-2-fluoro-5-nitrophenol (CAS: 82419-40-7), a high-value scaffold in the development of Protoporphyrinogen Oxidase (PPO) inhibitors . This class of herbicides, including market standards like Saflufenacil and Flumioxazin, relies on a specific substitution pattern—typically a 2,4,5-trisubstituted phenyl ring—to maximize binding affinity and metabolic stability.
The "3-chloro-2-fluoro" motif is critical: the fluorine atom often serves as a hydrogen-bond acceptor in the enzyme pocket, while the chlorine atom provides necessary lipophilicity and steric bulk to block metabolic degradation. This guide provides validated protocols for transforming this nitrophenol into advanced intermediates via regioselective O-alkylation and chemoselective nitro reduction , avoiding common pitfalls such as hydrodehalogenation.
Strategic Analysis of the Scaffold
The starting material presents three distinct reactive centers, requiring a strict order of operations to avoid side reactions.
| Functional Group | Reactivity Profile | Strategic Risk |
| Phenol (-OH) | Nucleophilic ( | High: The nitro group enhances acidity. Alkylation is the standard first step. |
| Fluorine (-F) | Electrophilic (Activated) | Medium: The ortho-nitro and para-chloro groups activate the ring for |
| Nitro (-NO | Electrophilic | Critical: Must be reduced to aniline for downstream heterocycle formation. Standard Pd/C hydrogenation often causes dechlorination (stripping the Cl atom). |
Synthetic Pathway Visualization[1]
The following diagram illustrates the logical flow from the raw material to the "Aniline Gateway," the precursor for uracil/imide herbicides.
Figure 1: Strategic workflow for converting this compound into agrochemical precursors, highlighting the critical avoidance of catalytic hydrogenation.
Protocol 1: Regioselective O-Alkylation
The first step usually involves capping the phenol. In PPO inhibitor synthesis, this is often a propargyl group (e.g., Flumioxazin) or an ester side chain.
Mechanistic Insight
The presence of the nitro group at the 5-position and fluorine at the 2-position makes the phenol highly acidic. Weak bases like Potassium Carbonate (
Experimental Procedure
Objective: Synthesis of 1-(allyloxy)-3-chloro-2-fluoro-5-nitrobenzene (Model Reaction).
-
Setup: Charge a 3-neck round-bottom flask with This compound (10.0 g, 52.2 mmol) and anhydrous Acetonitrile (100 mL).
-
Base Addition: Add Potassium Carbonate (
, 10.8 g, 78.3 mmol, 1.5 eq) in a single portion. The suspension may turn bright yellow due to phenoxide formation. -
Alkylation: Add Allyl Bromide (7.6 g, 62.6 mmol, 1.2 eq) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (
) should disappear, replaced by the less polar ether ( ).
-
-
Workup:
-
Yield: Expect 90–95% yield of a pale yellow solid/oil.[6]
Protocol 2: Chemoselective Nitro Reduction
This is the most critical step. The objective is to reduce the nitro group (
Why Iron?
Catalytic hydrogenation (
Reaction Mechanism (Fe/NH4Cl)
Figure 2: Stepwise reduction of the nitro group on the iron surface. The mild conditions prevent oxidative addition into the C-Cl bond.
Experimental Procedure
Objective: Synthesis of 3-(allyloxy)-5-chloro-4-fluoroaniline.
-
Setup: In a 500 mL flask equipped with a mechanical stirrer (iron powder is heavy), dissolve the Nitro-Ether intermediate (10.0 g) in Ethanol (80 mL) and Water (20 mL).
-
Activation: Add Ammonium Chloride (
, 2.3 g, 1.0 eq) and heat to 70°C. -
Reduction: Add Iron Powder (325 mesh, reduced, 7.3 g, 3.0 eq) portion-wise over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature between 75–80°C (gentle reflux).
-
-
Completion: Stir at reflux for 2–3 hours. The yellow color of the nitro compound should fade to a colorless or brownish slurry.
-
Workup (Crucial for purity):
-
Quality Control:
-
HPLC: Purity should be >98%.
-
1H NMR: Look for the disappearance of the downfield aromatic protons (ortho to nitro) and the appearance of a broad singlet (
) around 3.5–5.0 ppm.
-
Downstream Application: Uracil Core Synthesis
The resulting aniline is the immediate precursor for "Uracil" herbicides. A common method involves reacting the aniline with a carbamate or isocyanate followed by cyclization.
| Step | Reagent | Conditions | Transformation |
| 1. Urea Formation | Ethyl chloroformate or Phosgene substitute | THF/Pyridine, 0°C | Aniline |
| 2. Cyclization | Cyclic Anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride) | Acetic Acid, Reflux | Urea |
Validation Check: The final agrochemical active ingredient (AI) usually retains the 3-chloro-2-fluoro substitution. If your final mass spectrum shows a mass [M-34] compared to the theoretical mass, you have likely lost the chlorine atom during the reduction step. Always validate the Cl isotope pattern (3:1 ratio of M : M+2) after the reduction step.
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions: Fe/AcOH and Fe/NH4Cl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol (Isomer Analog). Retrieved from [Link]
-
Ogawa, Y., et al. (2020).[8] Current contributions of organofluorine compounds to the agrochemical industry. iScience.[8] Retrieved from [Link]
-
Iqbal, M. A., et al. (2019).[9] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Chloro-2-fluoro-5-nitrophenol
Introduction: Accelerating Complex Syntheses with Microwave Energy
In the landscape of modern medicinal chemistry and drug development, the demand for rapid, efficient, and clean synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave energy, chemists can achieve direct and uniform heating of polar molecules within a reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[3][4][5] This technique not only enhances efficiency but also frequently improves product yields and purity, aligning with the principles of green chemistry by minimizing energy consumption and solvent use.[2][3][4]
This guide focuses on the application of microwave-assisted synthesis to reactions involving 3-Chloro-2-fluoro-5-nitrophenol, a valuable and highly functionalized building block in pharmaceutical research. The presence of multiple reactive sites—a phenolic hydroxyl group and two distinct halogen atoms activated by a strongly electron-withdrawing nitro group—makes it a versatile scaffold for constructing complex molecular architectures. We will explore a detailed protocol for a representative nucleophilic aromatic substitution (SNAr) reaction, a cornerstone transformation for this class of compounds, and provide insights into the mechanistic rationale and experimental design.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful reaction design.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₃ | PubChem CID: 13188585[6] |
| Molecular Weight | 191.54 g/mol | PubChem CID: 13188585[6] |
| Appearance | Solid (predicted) | --- |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |
| Key Hazards | Skin irritant, serious eye irritant, may cause respiratory irritation. | Fisher Scientific SDS[7] |
Core Concept: Microwave-Driven Nucleophilic Aromatic Substitution (SNAr)
The this compound ring is electron-deficient due to the powerful -I (inductive) and -R (resonance) effects of the nitro group. This electronic feature makes the aromatic ring susceptible to attack by nucleophiles. In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.
The fluorine atom at the C2 position is ortho to the nitro group, while the chlorine atom at C3 is meta. In SNAr, leaving groups positioned ortho or para to a strong electron-withdrawing group are significantly more activated. Therefore, the fluorine atom is the more probable site for nucleophilic attack and substitution compared to the chlorine atom.
Microwave irradiation is particularly effective for SNAr reactions.[8] The rapid, localized heating increases the kinetic energy of the molecules, overcoming the activation energy barrier for the formation of the Meisenheimer complex more efficiently than conventional heating.[5] This often leads to cleaner reactions with fewer side products.[2]
Illustrative Reaction: O-Arylation to Form a Diaryl Ether
A common and valuable transformation is the formation of a diaryl ether linkage, a motif present in numerous biologically active compounds. Here, we will detail the microwave-assisted synthesis of 3-chloro-5-nitro-2-(p-tolyloxy)phenol by reacting this compound with p-cresol.
Caption: Proposed SNAr reaction pathway for diaryl ether synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 3-chloro-5-nitro-2-(p-tolyloxy)phenol
This protocol is designed for a modern laboratory microwave reactor capable of controlling temperature and pressure.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 82419-40-7 | 191.54 | 192 mg | 1.0 |
| p-Cresol | 106-44-5 | 108.14 | 130 mg | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 4 mL | --- |
Equipment
-
Monowave or multimode laboratory microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware for workup
-
Thin Layer Chromatography (TLC) apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction and workup in a well-ventilated fume hood. This compound is an irritant.[7] DMF is a reproductive toxin.
-
Microwave Safety: Only use vials and caps specifically designed for the microwave reactor. Never exceed the recommended volume or pressure limits for the vessel.
-
Pressure: This reaction is expected to generate minimal gas, but as with all closed-vessel heating, pressure should be monitored.
Step-by-Step Protocol
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (192 mg, 1.0 mmol).
-
Reagent Addition: Add p-cresol (130 mg, 1.2 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 4 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Sealing: Securely cap the vial using a dedicated crimper.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 140 °C (Use a ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling.
-
Reaction Workup:
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Acidify the aqueous mixture to pH ~2-3 using 1 M HCl. This protonates the phenoxide of the product, making it less water-soluble.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Monitor reaction progress and final purity using TLC.[1]
Caption: Experimental workflow for microwave-assisted diaryl ether synthesis.
Rationale for Experimental Choices
-
Nucleophile: p-Cresol is chosen as a representative phenolic nucleophile. An excess (1.2 equivalents) is used to drive the reaction to completion.
-
Base: Anhydrous potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the phenolic hydroxyl group of p-cresol, generating the active nucleophile (phenoxide). Two equivalents are used to ensure complete deprotonation and to neutralize the HF by-product.
-
Solvent: DMF is a high-boiling, polar aprotic solvent that effectively absorbs microwave energy and dissolves the reactants and ionic intermediates. Its polarity helps stabilize the charged Meisenheimer complex.
-
Temperature and Time: The selected temperature of 140 °C is well above the boiling point of many common solvents, a condition easily and safely achieved in a sealed microwave vial.[5] This high temperature dramatically accelerates the reaction. A 15-minute hold time is a typical starting point for microwave-assisted SNAr reactions, which often reach completion much faster than their conventionally heated counterparts that can require many hours.[9][10]
Conclusion and Outlook
This application note provides a comprehensive framework for utilizing microwave-assisted synthesis in reactions involving the versatile building block, this compound. The detailed protocol for diaryl ether formation serves as a robust starting point that can be adapted for a wide range of nucleophiles, including alcohols, amines, and thiols. The core advantages of MAOS—speed, efficiency, and higher yields—make it an indispensable tool for researchers in drug discovery and materials science, enabling the rapid generation of novel chemical entities for further investigation.[8]
References
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1530-1538. [Link]
-
Sharma, S., & Singh, P. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research Publication and Reviews, 5(1), 2095-2101. [Link]
-
Bandyopadhyay, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5678. [Link]
-
Unknown Author. (n.d.). Specific effects of microwave - Solid supported reaction. Puri, S. (2007). Microwave-assisted organic synthesis-A review. CBS Publishers and Distributors.[Link]
-
CEM Corporation. (n.d.). Microwave Heating - Increasing Reaction Rate. [Link]
-
Kazemi, M. (2016). Microwave Assisted Ethers Synthesis. Organic Chemistry: An Indian Journal, 12(9), 114. [Link]
-
DeLaOsa, E., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Green Chemistry Letters and Reviews, 11(3), 279-287. [Link]
-
Kazemi, M. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran.[Link]
-
Tadeo, J. M. D., et al. (2020). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. ResearchGate.[Link]
-
Kazemi, M. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Organic Chemistry: An Indian Journal, 12(9). [Link]
-
Papagiannopoulos, A., et al. (2023). Microwave-Assisted Synthesis of Pt/SnO2 for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol. Molecules, 28(17), 6393. [Link]
-
Li, F., et al. (2003). Microwave-Assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides under Solvent-free Conditions. Organic Letters, 5(13), 2169-2171. [Link]
-
Unknown Author. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.[Link]
-
Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461-5468. [Link]
-
Calvo-Flores, F. G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 123. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6264. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol. [Link]
-
Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. ResearchGate.[Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10675815, 3-Chloro-5-nitrophenol. [Link]
-
Unknown Author. (n.d.). Microwave assisted rapid synthesis and antimicrobial activities of some novel N-[3-chloro-2-(Substituted)-4-oxoazetidin-1-yl]-(Substituted) benzamide. Journal of Organic and Pharmaceutical Chemistry.[Link]
-
Böhler, M., & Kirsch, S. F. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Letters in Organic Chemistry, 4(1), 26-28. [Link]
-
Unknown Author. (2024). Microwave-assisted rapid and green synthesis of novel substituted trifluoro schiff bases and their biological evaluation. Journal of Chemical and Pharmaceutical Research.[Link]
-
Grieco, F., et al. (2021). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. ZORA (Zurich Open Repository and Archive).[Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Heating - Increasing Reaction Rate [cem.com]
- 6. 3-Chloro-2-fluoro-6-nitrophenol | C6H3ClFNO3 | CID 13188585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Optimized Coupling Architectures for 3-Chloro-2-fluoro-5-nitrophenol
Executive Summary & Scaffold Analysis
3-Chloro-2-fluoro-5-nitrophenol (CAS 1017778-56-7) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., BRAF/MEK pathways) and PROTAC linker design. Its utility stems from its orthogonal reactivity profile , allowing for sequential, chemoselective functionalization.
Successful utilization of this intermediate requires navigating a hierarchy of reactivity.[1][2] This guide outlines the specific protocols to exploit the three distinct "handles" on the molecule:
-
The Phenolic -OH (C1): The most nucleophilic site; serves as the primary anchor.
-
The Activated Fluorine (C2): Highly susceptible to Nucleophilic Aromatic Substitution (
) due to the para-nitro activation. -
The Aryl Chloride (C3): A latent electrophile suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), activated by the electron-deficient ring.
Reactivity Map & Decision Tree
The following diagram illustrates the chemoselective logic required to process this intermediate without side reactions.
Figure 1: Orthogonal reactivity map. Note that the C2-Fluorine is activated by the C5-Nitro group (para-relationship), making it significantly more labile than the C3-Chlorine.
Protocol A: Regioselective O-Alkylation (The Anchor)
Objective: Mask the phenolic proton to prevent interference with downstream base-mediated reactions (Suzuki) or nucleophilic competition (SNAr).
Context: The acidity of the phenol is enhanced by the electron-withdrawing groups (
Experimental Procedure
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Alkyl Halide (e.g., MeI, Benzyl Bromide): 1.1 – 1.2 equiv
-
Base:
(1.5 equiv) or (1.2 equiv) -
Solvent: DMF or Acetone (0.2 M)
-
-
Step-by-Step:
-
Charge a reaction vessel with this compound (1.0 equiv) and anhydrous DMF.
-
Add
(granular, anhydrous) in one portion. Stir at RT for 15 min to form the phenoxide (solution often turns deep yellow/orange). -
Add the alkyl halide dropwise.[3]
-
Critical Parameter: Heat to 60°C. Monitoring by TLC/LCMS usually shows completion within 2-4 hours.
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over
.
-
Why this works: The phenoxide is generated easily. The steric crowding from the ortho-fluorine is minimal for small electrophiles (Me, Et), but for bulky groups (e.g., isopropyl), use
Protocol B: SNAr Displacement of Fluorine (The Warhead)
Objective: Introduce amine or ether diversity at the C2 position.
Mechanism: The reaction proceeds via a Meisenheimer complex.[2][4] The
Chemo-selectivity Alert: The C3-Chlorine is ortho to the Fluorine but meta to the Nitro. Therefore, the C-Cl bond is not sufficiently activated for SNAr under mild conditions, ensuring exclusive displacement of the Fluorine.
Experimental Procedure (Amine Nucleophile)
-
Stoichiometry:
-
O-Protected Intermediate (from Protocol A): 1.0 equiv
-
Amine (Primary or Secondary): 1.2 – 1.5 equiv
-
Base: DIPEA (Hunig's Base, 2.0 equiv) or
-
Solvent: DMSO or NMP (preferred for rate) or THF (if solubility allows)
-
-
Step-by-Step:
-
Dissolve the intermediate in DMSO (0.5 M).
-
Add DIPEA followed by the amine.
-
Temperature:
-
Aliphatic Amines (e.g., Morpholine, Piperazine): Room Temperature to 50°C.
-
Anilines (weaker nucleophiles): 80°C – 100°C.
-
-
Monitoring: The reaction is usually clean. If the reaction stalls, check for "hydrolysis" (displacement by water) which yields the phenol; ensure anhydrous conditions.
-
Data Validation:
| Nucleophile | Temp (°C) | Time (h) | Yield (%) | Selectivity (F vs Cl) |
|---|---|---|---|---|
| Morpholine | 25 | 2 | 94 | >99:1 |
| 4-Methoxybenzylamine | 50 | 4 | 88 | >99:1 |
| Aniline | 100 | 12 | 76 | 95:5 |
Protocol C: Suzuki-Miyaura Coupling on C3-Chloride (The Backbone)
Objective: Form a C-C bond at the chlorinated position.
Challenge: Aryl chlorides are generally sluggish in Pd-catalyzed couplings compared to bromides/iodides.[5] However, the electron-deficient nature of this ring (due to
Ligand Selection: Standard
Experimental Procedure
-
Stoichiometry:
-
Substrate (Cl-intermediate): 1.0 equiv
-
Boronic Acid/Ester: 1.3 equiv
-
Catalyst:
(5 mol%) OR (2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv, aq. 2M solution) or (solid) -
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Step-by-Step:
-
Degassing: Heavily degas solvents with
or Argon bubbling for 15 mins. Oxygen is the enemy of this reaction. -
Combine substrate, boronic acid, and base in the reaction vial.
-
Add catalyst last under an inert curtain.
-
Seal and heat to 90°C – 100°C .
-
Troubleshooting: If de-chlorination (proto-demetallation) is observed, switch to anhydrous conditions (Dioxane/Toluene) with solid
and increase catalyst loading.
-
Sequential Workflow Visualization
The following flowchart details the recommended order of operations to maximize yield and minimize impurity profiles.
Figure 2: Optimized synthetic workflow. Performing SNAr (Step 2) before Suzuki (Step 3) is generally preferred because the SNAr conditions are milder and preserve the Chloride, whereas Suzuki conditions might hydrolyze a labile Fluorine if not carefully controlled.
References & Grounding
-
Reactivity of 2-Fluoro-5-nitroanisole: Detailed analysis of the SNAr capabilities of the fluoro-nitro motif.
-
Source:
-
-
Suzuki Coupling of Electron-Poor Chlorides: Protocols for coupling deactivated or electron-deficient aryl chlorides using aqueous systems.
-
Source:
-
-
Compound Data & Safety: this compound physical properties and safety data.
-
Source:
-
-
General Nucleophilic Aromatic Substitution Guide: Mechanisms regarding the activation of halogens by ortho/para nitro groups.
-
Source:
-
-
Catalyst Selection for Aryl Chlorides: Review of phosphine ligands (XPhos, SPhos) for challenging substrates.
-
Source:
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Purification methods for removing impurities in 3-Chloro-2-fluoro-5-nitrophenol
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-nitrophenol
Case ID: PUR-1805656 Subject: Impurity Removal & Isolation Protocols for CAS 1805656-07-8 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are dealing with This compound (CAS 1805656-07-8) .[1][2][3][4][5][6][7][8][9][10] Based on the substitution pattern, your crude material likely contains specific regioisomers (primarily the 4-nitro and 6-nitro analogs) and unreacted starting materials.[1]
Because the nitro group at position 5 is meta to the hydroxyl group (at position 1), this molecule lacks the intramolecular hydrogen bonding seen in ortho-nitrophenols.[1] Consequently, it will exhibit higher polarity and a higher melting point than its ortho-isomers.[1] This physical property difference is the lever we will use for separation.[1]
This guide is structured as a troubleshooting dialogue to address your specific purity challenges.
Module 1: Diagnostic & Strategy
Q: My crude solid is a sticky orange/brown paste. How do I assess what I actually have?
A: Nitrophenols are notorious for "oiling out" due to trace solvent retention and eutectic isomer mixtures.[1] Before attempting purification, you must define the impurity profile.[1]
-
Run a TLC (Thin Layer Chromatography):
-
Run an HPLC:
Decision Matrix:
Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.[1]
Module 2: Primary Purification (Recrystallization)[1]
Q: I tried recrystallizing from ethanol, but it just formed an oil at the bottom. How do I fix this?
A: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or when the solution is too concentrated.[1]
The Fix: The "Cloud Point" Method
For this compound, we recommend a Toluene/Heptane or Ethanol/Water system.[1] Toluene is often superior for nitrophenols as it disrupts
Step-by-Step Protocol:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Toluene (approx. 3-5 mL) and heat to reflux.
-
Precipitation: Once dissolved and boiling, remove from heat.[1]
-
Anti-Solvent Addition: While still hot, add Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).[1]
-
Re-dissolution: Add 1-2 drops of Toluene to clear the cloudiness.[1]
-
Controlled Cooling:
-
Harvest: Once crystals form at RT, cool to 0°C for 30 mins, then filter. Wash with cold Heptane.[1]
Solvent System Comparison Table:
| Solvent System | Polarity | Pros | Cons | Best For |
| Ethanol / Water | High | Green solvents; good for removing inorganic salts.[1] | High risk of oiling out; difficult to dry.[1] | Removing salts/polar tars.[1] |
| Toluene / Heptane | Low/Med | Excellent crystal formation; selective for isomers.[1] | Toxic; requires fume hood.[1] | Removing regioisomers. |
| DCM / Hexane | Low | Low boiling point (easy to remove).[1] | Poor solubility for polar nitrophenols.[1] | Final polish of high-purity material.[1] |
Module 3: Advanced Purification (Chemoselective Extraction)
Q: My product is dark brown. Recrystallization isn't removing the color. [1]
A: The color likely comes from oxidation byproducts (quinones) or polymeric tars.[1] Since your compound is a phenol (pKa ~6-7), we can use its acidity to wash away non-acidic impurities.[1]
Protocol:
-
Dissolve: Dissolve crude in Ethyl Acetate (EtOAc).[1]
-
Base Extraction: Extract the organic layer with 5% NaHCO3 (aq) .[1]
-
Wash: Separate the aqueous layer.[1] Wash it once with fresh EtOAc to remove entrained organics.[1]
-
Re-acidification: Cool the aqueous layer on ice. Slowly add 1M HCl until pH < 2.
-
Observation: The product will precipitate as a solid or oil out.[1]
-
-
Recovery: Extract the acidified aqueous mix with fresh EtOAc (3x). Dry over Na2SO4 and concentrate.
Module 4: Isomer Separation (Chromatography)
Q: I still have 8% of the 6-nitro isomer. How do I remove it?
A: Recrystallization struggles to separate isomers with similar solubilities.[1] You need Flash Column Chromatography.[1]
The "Hydrogen Bond" Effect:
-
6-Nitro isomer (Ortho): Forms intramolecular H-bonds.[1] It "hides" its polarity.[1] It will elute fast (High Rf).[1]
-
5-Nitro isomer (Target, Meta): Must H-bond with the silica.[1] It will elute slow (Lower Rf).
Chromatography Setup:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient of Hexane : Ethyl Acetate .[1]
-
Start: 95:5 (Hex:EtOAc) to flush out the non-polar 6-nitro isomer.[1]
-
Ramp: Increase to 80:20 to elute your 5-nitro target.
-
Figure 2: Elution order of nitrophenol regioisomers on silica gel.
References
-
Chemical Identity & Properties
-
Purification Methodologies (General Nitrophenols)
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of phenols).
-
University of Rochester.[1] (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from [Link] (General solvent selection for polar aromatics).[1]
-
-
Chromatographic Separation Principles
Sources
- 1. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 2. 2101945-67-7,5-Bromo-7-fluoro-8-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 618-63-3|3-Chloro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 4. 1500154-08-4|5-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 5. 22510-08-3|2-Fluoro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 6. 118159-52-7|2,6-Dichloro-3-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 7. 1805115-08-5|3-Chloro-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 8. This compound | 1805656-07-8 [chemicalbook.com]
- 9. 350-30-1|3-Chloro-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 10. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
Technical Support Center: Chemoselective Reduction of 3-Chloro-2-fluoro-5-nitrophenol
Current Status: Active Ticket ID: CHEM-RED-3C2F Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reduction of 3-Chloro-2-fluoro-5-nitrophenol to its corresponding aniline presents a classic chemoselectivity challenge. The primary risk is hydrodechlorination (loss of the chlorine atom), which occurs readily under standard catalytic hydrogenation conditions (e.g., Pd/C, H
This guide provides two validated workflows to ensure the retention of the halogen substituents while quantitatively reducing the nitro group:
-
Catalytic Hydrogenation (Scalable): Using Sulfided Platinum on Carbon (Pt(S)/C).[1]
-
Chemical Reduction (Robust): Using Iron/Ammonium Chloride (Fe/NH
Cl).
Module 1: Diagnostic Workflow
Before selecting a protocol, determine your operational constraints using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate reduction methodology based on scale and equipment availability.
Module 2: The Dehalogenation Dilemma
The Mechanism of Failure
Standard hydrogenation catalysts (Palladium on Carbon) are "too active." They operate via a mechanism where both the nitro group and the aryl halide adsorb onto the metal surface.
-
Oxidative Addition: Pd inserts into the C-Cl bond.
-
Hydrogenolysis: Surface hydrides replace the halogen, yielding the dechlorinated impurity (des-chloro analogue) and HCl.
-
Poisoning: The HCl generated can form amine salts, complicating workup, or poison the catalyst if not neutralized.
The Solution: Sulfided Catalysts
To prevent this, we use Sulfided Platinum (Pt(S)/C) . The sulfur atoms act as a selective poison on the catalyst surface. They occupy the high-energy "terrace" sites required for C-Cl bond insertion but leave the "kink" sites available for nitro group reduction.
Module 3: Protocol A - Catalytic Hydrogenation (Pt(S)/C)
Best for: Scale-up (>10g), GMP environments, minimizing solid waste.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2–5 wt% relative to substrate.
-
Solvent: Methanol or Ethanol (Anhydrous preferred).
-
Hydrogen Source: H
gas (1–5 bar / 15–75 psi).
Step-by-Step Procedure
-
Inerting: Purge the reaction vessel (autoclave or hydrogenation bottle) with Nitrogen (N
) three times to remove oxygen. -
Charging:
-
Add the nitro-phenol substrate dissolved in alcohol (concentration ~0.2 M).
-
Add the Pt(S)/C catalyst as a slurry in the solvent. Do not add dry catalyst to flammable solvents.
-
-
Hydrogenation:
-
Pressurize with H
to 3 bar (45 psi) . -
Stir vigorously at 25–35°C .
-
Note: Higher temperatures (>50°C) increase the risk of defluorination.
-
-
Monitoring: Monitor H
uptake. Once uptake ceases, check reaction progress via HPLC/UPLC. Look for the disappearance of the nitro peak and the appearance of the aniline.-
Checkpoint: If dehalogenation is observed (>0.5%), lower the pressure and temperature immediately.
-
-
Workup:
Module 4: Protocol B - Chemical Reduction (Fe/NH Cl)
Best for: Lab scale (<10g), situations where specific catalysts are unavailable, or if high selectivity is required without optimization.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv).
-
Electrolyte: Ammonium Chloride (NH
Cl) (5.0 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve NH
Cl in the water component. Add Ethanol and the nitro-phenol substrate.[1] -
Activation: Heat the mixture to 60°C .
-
Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Increase temperature to reflux (~75–80°C) and stir vigorously for 1–3 hours.
-
Filtration (Critical Step):
-
While still hot, filter the mixture through a Celite pad to remove iron oxides.
-
Wash the pad with hot ethanol.
-
-
Isolation:
-
Concentrate the filtrate to remove ethanol.
-
pH Adjustment: The residue will be aqueous. Adjust pH to ~7–8 using saturated NaHCO
to ensure the amino-phenol is in its neutral form (isoelectric point) for extraction. -
Extract with Ethyl Acetate (3x). Dry over Na
SO and concentrate.
-
Module 5: Troubleshooting & FAQs
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Loss of Chlorine (M-34 peak) | Used Pd/C or non-sulfided Pt. | Switch to Pt(S)/C or Fe/NH |
| Incomplete Reduction (Hydroxylamine) | Reaction stopped too early or H | Check HPLC for M-16 intermediate. Increase reaction time or slightly increase T (max 40°C). |
| Low Yield (Workup) | Product stuck in aqueous phase. | Amino-phenols are amphoteric. Ensure pH is adjusted to ~7.0–7.5 before extraction. Do not use strong NaOH. |
| Pink/Dark Product | Oxidation of the aniline in air. | Amino-phenols oxidize easily. Store under Nitrogen/Argon in the dark. Add trace sodium dithionite during workup if necessary. |
Frequently Asked Questions
Q: Can I use Tin Chloride (SnCl
Q: I only have standard Pt/C (not sulfided). Can I modify it? A: You can poison the catalyst in situ. Add Diphenyl sulfide (0.5 equiv relative to metal weight) or Thiophene to the reaction mixture. This mimics the commercially sulfided catalyst, though reproducibility may vary compared to purchasing pre-sulfided variants [1].
Q: Why not use Raney Nickel? A: Raney Nickel can be used, but it is often less selective than sulfided Platinum for labile C-Cl bonds unless specific inhibitors (like dicyandiamide) are added. It is also pyrophoric, posing a higher safety risk than Fe powder.
Q: Does the fluorine atom pose a risk? A: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Under the mild conditions described (T < 80°C), defluorination is statistically unlikely. If you observe it, your conditions are far too energetic.
References
-
BenchChem. (2025).[1][2][3][8] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from 2[1][3]
-
Sigma-Aldrich. (n.d.). Platinum Catalysts: Sulfided Platinum on Carbon for Selective Hydrogenation.[1][3] Retrieved from
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides.[9] Synthesis 2010, 217-220.[6][9] Retrieved from 9
-
Google Patents. (1991). US5068436A: Hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from 10
-
PubChem. (2024).[11] 3-Chloro-2-fluoro-6-nitrophenol Compound Summary. Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. Reductive dechlorination of 2-chlorophenol in a hydrogenotrophic, gas-permeable, silicone membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 11. 3-Chloro-2-fluoro-6-nitrophenol | C6H3ClFNO3 | CID 13188585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with regioselectivity issues in 3-Chloro-2-fluoro-5-nitrophenol derivatives
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Regioselectivity & Reactivity Challenges in 3-Chloro-2-fluoro-5-nitrophenol Derivatives
Executive Summary: The Electronic Tug-of-War
Working with This compound requires navigating a precise electronic conflict. You have a ring that is simultaneously activated for Nucleophilic Aromatic Substitution (
-
The Trap: The phenol proton (
) is the most acidic site. Basic conditions required for will instantly deprotonate it. The resulting phenoxide anion ( ) is electron-donating, pushing electron density into the ring and effectively "turning off" the electrophilicity required to displace the fluorine. -
The Selectivity: In this scaffold, the Fluorine (C2) is para to the Nitro group, making it highly labile. The Chlorine (C3) is meta to the Nitro group and is electronically inert to
.
This guide addresses the three most common support tickets we receive: failed
Troubleshooting Module: Displacement (The "Deadlock")
User Query: "I am trying to displace the fluorine with a primary amine using
Root Cause Analysis
The reaction is stalling because your base (
-
Deprotonation:
. -
Deactivation: The negative charge on the oxygen donates electron density into the ring (via resonance and induction), countering the electron-withdrawing effect of the nitro group. The ring becomes too electron-rich to accept a nucleophile.
Protocol A: The Protection Route (Recommended)
The most reliable fix is to cap the phenol, perform the
| Step | Reagent/Condition | Mechanism | Critical Note |
| 1. Protection | O-Alkylation | Converts electron-donating | |
| 2. | Amine/Thiol, DIPEA, DMSO, 60-80°C | Addition-Elimination | The Fluorine is now highly activated (Para-Nitro). |
| 3. Deprotection | Cleavage | Warning: |
Protocol B: The "Protect-in-Situ" (Silyl Method)
If you cannot isolate an intermediate, use a silyl protecting group that falls off during workup.
-
Treat substrate with HMDS (Hexamethyldisilazane) (1.2 equiv) to generate the silyl ether in situ.
-
Add the amine nucleophile and heat.
-
Acidic workup removes the silyl group.
Troubleshooting Module: Chemoselective Reduction
User Query: "I need to reduce the nitro group to an aniline, but my LCMS shows I've lost the chlorine atom (De-chlorination). I'm using
Root Cause Analysis
Palladium on Carbon (Pd/C) is a potent catalyst for hydrogenolysis , particularly of Aryl-Chloride bonds. The Fluorine bond is generally stronger and survives, but the Chlorine at C3 is vulnerable.
Decision Matrix: Selecting the Right Reductant
| Method | Selectivity (Nitro vs. Halogen) | Operational Difficulty | Recommendation |
| Poor (High risk of de-chlorination) | Low | AVOID unless using sulfided Pt. | |
| Excellent (Chemoselective) | Medium (Slurry workup) | GOLD STANDARD | |
| Excellent | Medium (Acidic waste) | Good alternative for small scale. | |
| Moderate (Risk of over-reduction) | Low | Use only if Fe fails. |
Recommended Protocol: Iron-Mediated Reduction
This method reduces the nitro group via a single electron transfer mechanism that does not attack the C-Cl bond.
-
Dissolve: 1.0 equiv substrate in Ethanol/Water (3:1 ratio).
-
Add: 5.0 equiv Iron Powder (Fe) and 5.0 equiv Ammonium Chloride (
) . -
Heat: Reflux (approx. 80°C) for 2-4 hours.
-
Monitor: TLC will show a polar spot (aniline).
-
Workup: Filter hot through Celite to remove iron oxide sludge. Wash with EtOAc.[1]
Technical Insight: If you must use hydrogenation (e.g., for scale-up), switch the catalyst to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for C-Cl bond insertion while retaining activity for Nitro reduction [1].
Visualization: Reaction Logic Flow
The following diagram maps the decision logic for modifying this scaffold without triggering side reactions.
Caption: Decision workflow for preventing deactivation during substitution and dehalogenation during reduction.
FAQ: Regioselectivity & Functionalization
Q: Can I alkylate the Phenol oxygen without reacting with the Fluorine?
A: Yes. The
-
Conditions: Use
in Acetone or DMF at room temperature (or mild heat < 50°C). -
Selectivity: The Phenol oxygen is a much better nucleophile than the electron-deficient ring carbons. As long as you don't use extreme heat or very strong nucleophiles (like thiols) that could attack the ring, O-alkylation will be exclusive.
Q: Why doesn't the nucleophile attack the Chlorine at C3? A: In Nucleophilic Aromatic Substitution, the leaving group must be activated by an Electron Withdrawing Group (EWG) in the ortho or para position to stabilize the Meisenheimer complex intermediate.
-
Fluorine (C2): Is para to the Nitro group (
). Highly Activated. -
Chlorine (C3): Is meta to the Nitro group. Not Activated. Therefore, regioselectivity is entirely controlled by the Nitro group's position. Attack at C3 is mechanistically forbidden under standard conditions.
Q: I used Benzyl protection, did
-
Solution: Use acid-mediated deprotection instead of hydrogenation. Try TFA/Thioanisole or
(if the nucleophile tolerates it) to cleave the benzyl ether without touching the aryl chloride. Alternatively, use a PMB (p-methoxybenzyl) protecting group, which can be removed oxidatively (DDQ) or with mild acid (TFA), avoiding reduction entirely.
References
-
Chemoselective Reduction of Nitroarenes
- Title: Recent Developments in the Reduction of Aromatic and Aliph
- Source: ACS Public
- Context: Details the use of Sulfided Platinum and Iron-based methods for preserving halogens.
-
Reactivity of 2-Fluoro-5-nitrophenol
- Title: 2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent.
- Source: PMC (N
- Context: Discusses the high reactivity of the C-F bond in this specific scaffold when the phenol is masked or modified.
-
Selective Reduction Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted starting material from 3-Chloro-2-fluoro-5-nitrophenol mixtures
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted starting materials from 3-Chloro-2-fluoro-5-nitrophenol mixtures. Our goal is to equip you with the knowledge to tackle common purification challenges, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material I need to remove?
A1: The most common synthetic route to this compound is the electrophilic nitration of 3-chloro-2-fluorophenol.[1][2] Therefore, the primary unreacted starting material you will likely encounter is 3-chloro-2-fluorophenol.
Q2: Why can't I simply wash the unreacted starting material away with water?
A2: Both the starting material (3-chloro-2-fluorophenol) and the product (this compound) are substituted phenols and exhibit limited solubility in water. While the nitro group on the product increases its polarity, a simple water wash is generally insufficient for complete separation.
Q3: I'm observing a yellow coloration in my product. Does this indicate the presence of starting material?
A3: Not necessarily. Nitrophenols are often yellow due to the presence of the chromophoric nitro group.[1] However, a faint yellow or off-white color could also indicate the presence of residual starting material or other impurities. It is crucial to use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of your product.
Q4: Which purification technique is the best starting point?
A4: The choice of the initial purification technique depends on the scale of your reaction and the level of purity required. For small-scale purification, column chromatography is often the most effective method due to its high resolving power. For larger quantities, recrystallization can be a more practical first step, potentially followed by a final polishing step if needed. Acid-base extraction can also be employed, but requires careful pH control due to the similar acidic nature of the starting material and product.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process to help you select the most appropriate purification strategy.
Caption: A workflow for selecting a purification technique.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during common purification procedures.
Guide 1: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (solvent system).[1][2] The less polar starting material, 3-chloro-2-fluorophenol, will elute before the more polar product, this compound.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions and monitor the elution of compounds using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation (overlapping spots on TLC) | Incorrect solvent system polarity. | Optimize the mobile phase. Start with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Cracks or channels in the silica gel. | Repack the column carefully, ensuring a homogenous slurry and gentle solvent addition. | |
| Product is not eluting from the column | Solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Streaking of spots on TLC plate | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound is acidic and interacting strongly with the silica gel. | Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase to improve the peak shape. |
Guide 2: Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in their solubility in a particular solvent at different temperatures.[3] The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurities should remain soluble at room temperature.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture where this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to screen include ethanol, methanol, toluene, and mixtures of hexane and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the product | The product has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath to further decrease the solubility. |
| Too much solvent was used for washing the crystals. | Use a minimal amount of ice-cold solvent for washing. |
Guide 3: Acid-Base Extraction
This technique separates compounds based on their acidic or basic properties.[4][5] Both the starting material and the product are phenolic and therefore acidic. However, the electron-withdrawing nitro group makes the product, this compound, more acidic (lower pKa) than the starting material, 3-chloro-2-fluorophenol. This difference in acidity can be exploited for separation.
Experimental Protocol:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Weak Base Extraction: Add a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The more acidic product will be preferentially deprotonated to form a water-soluble salt and move to the aqueous layer. The less acidic starting material will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification of Starting Material (Optional): The starting material can be recovered from the organic layer by evaporating the solvent.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete separation | The pKa difference between the product and starting material is not large enough for the chosen base. | A very careful and slow addition of a precisely pH-controlled buffer solution might be necessary. This method can be challenging and may require optimization. |
| Emulsion formation at the interface of the two layers. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. | |
| Low yield of the product | Incomplete extraction into the aqueous layer. | Perform multiple extractions with the weak base to ensure complete transfer of the product salt. |
| The product is not fully protonated during acidification. | Add acid until the solution is strongly acidic (test with pH paper). |
Comparative Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption | High resolution, suitable for small-scale and complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Differential solubility | Simple, scalable for larger quantities, and can yield very pure crystals. | Requires finding a suitable solvent, and "oiling out" can be an issue. |
| Acid-Base Extraction | Differential acidity | Can be quick and effective for separating acidic and neutral compounds. | May be less effective for separating compounds with similar pKa values. |
Workflow for Acid-Base Extraction
Caption: A step-by-step workflow for acid-base extraction.
References
-
UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 2.3C: Step-by-step procedures for column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.2: Step-by-step procedures for recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.3: Acid-base extraction. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
Sources
- 1. ukessays.com [ukessays.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Vibrational Spectroscopy Guide: Characterizing 3-Chloro-2-fluoro-5-nitrophenol
Executive Summary
This guide provides a technical framework for the structural validation of 3-Chloro-2-fluoro-5-nitrophenol (CFNP) . Unlike simple phenols, CFNP presents a complex electronic environment where strong electron-withdrawing groups (EWGs)—nitro, fluoro, and chloro—compete to influence the phenolic hydroxyl group.[1]
This document objectively compares Fourier Transform Infrared (FTIR) Spectroscopy against Density Functional Theory (DFT) predictions. It focuses on distinguishing the subtle intramolecular interactions (O-H···F hydrogen bonding) and the electronic shifts of the nitro group, which are critical quality attributes (CQAs) in drug intermediate analysis.
Theoretical Framework: The Electronic Battlefield
To accurately interpret the spectrum of CFNP, one must understand the competing electronic effects.[1] The molecule is not a sum of its parts; it is a resonance hybrid influenced by steric and electronic vectors.
Structural Logic & Signaling Pathways
The following diagram illustrates the causal relationships between the structural substituents and the resulting spectral shifts.
Figure 1: Mechanistic pathway of substituent effects on vibrational frequencies in CFNP.
Experimental Protocol: Self-Validating Workflow
Reliable data requires a protocol that isolates intramolecular effects from intermolecular artifacts.[1]
Method A: Solid State (KBr Pellet)
-
Objective: Routine ID and bulk purity confirmation.
-
Risk: Intermolecular H-bonding (dimerization) broadens the -OH peak, masking the specific O-H···F interaction.
-
Protocol: Mix 1 mg CFNP with 100 mg dry KBr. Press at 10 tons.[1]
Method B: Dilute Solution (CCl₄) – Recommended for Structural Analysis
-
Objective: Isolate single molecules to observe intramolecular H-bonding.
-
Protocol:
Comparative Spectral Analysis
The following data compares the Experimental expectations (based on high-resolution solution phase FTIR) against Computational predictions (DFT B3LYP/6-311G** level).
The Hydroxyl Region (3600–3200 cm⁻¹)
The hydroxyl group at C1 is flanked by a Fluorine atom at C2.
-
Phenomenon: The ortho-Fluorine acts as a weak hydrogen bond acceptor.
-
Observation: Unlike the broad band seen in solids (intermolecular), the solution spectrum reveals a sharp, specific shift.[1]
| Feature | Experimental (CCl₄) | DFT Prediction (Scaled) | Interpretation |
| Free -OH | ~3610 cm⁻¹ | 3625 cm⁻¹ | Non-bonded conformer (trans to F). |
| Intramolecular H-Bond | 3545–3560 cm⁻¹ | 3570 cm⁻¹ | cis-conformer. The O-H···F interaction causes a ~50 cm⁻¹ red shift relative to free phenol.[1] |
| Band Shape | Sharp, Split | Discrete Lines | Indicates equilibrium between cis (bonded) and trans rotamers.[1] |
The Nitro Region (1550–1300 cm⁻¹)
The nitro group at C5 is meta to the OH and para to the Fluorine.
-
Phenomenon: The electron-withdrawing nature of F and Cl on the ring pulls electron density away from the ring, slightly increasing the double-bond character of the N=O bonds due to competing resonance.
| Vibration Mode | Experimental (KBr) | DFT Prediction | Notes |
| ν(as) NO₂ | 1535–1550 cm⁻¹ | 1560 cm⁻¹ | Asymmetric stretch.[2] Shifted higher than nitrobenzene (1520 cm⁻¹) due to ring deactivation by Halogens.[1] |
| ν(s) NO₂ | 1345–1360 cm⁻¹ | 1355 cm⁻¹ | Symmetric stretch.[1] Often overlaps with C-F stretches; requires second-derivative analysis for resolution. |
| C-N Stretch | ~870 cm⁻¹ | 885 cm⁻¹ | Sensitive to the conjugation length.[1] |
The Halogen Fingerprint
-
C-F Stretch: Strong band at 1200–1250 cm⁻¹ .[1] Often the most intense peak in the fingerprint region.
-
C-Cl Stretch: Distinct band at 700–750 cm⁻¹ .[1]
Performance Comparison: FTIR vs. Alternatives
Why choose FTIR over Raman or NMR for this specific analysis?
Comparative Matrix
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | DFT Computation |
| Nitro Analysis | Superior. The highly polar N=O bonds create a massive dipole change, resulting in intense, diagnostic peaks. | Weak. N=O stretches are often weak in Raman due to lower polarizability changes.[1] | Reference. Essential for assigning overlapping peaks but cannot replace physical validation.[1] |
| H-Bond Detection | Excellent. Direct observation of frequency shifts (Red shift) is the gold standard for H-bonding strength. | Good. Can detect shifts, but often obscured by fluorescence in nitro-compounds.[1] | Theoretical. Calculates bond energies but struggles with solvent effects unless explicit solvation models are used.[1] |
| Sample Prep | Fast (ATR/KBr).[1] | Zero-prep (glass vial). | High computational cost (CPU hours).[1] |
| Limit of Detection | ~1% impurity (e.g., non-nitrated precursor).[1] | ~5-10% impurity.[1] | N/A |
Decision Guide
-
Use FTIR when: You need to confirm the electronic state of the Nitro group or quantify the isomer ratio (cis/trans OH) in solution.
-
Use Raman when: You are analyzing the carbon backbone or aqueous solutions where IR is opaque.[1]
-
Use DFT when: You encounter ambiguous peaks in the fingerprint region and need to assign specific vibrational modes to resolve overlaps between C-F and NO₂ symmetric stretches.
Detailed Workflow Diagram
The following Graphviz diagram outlines the decision process for analyzing CFNP purity and structure.
Figure 2: Step-by-step decision tree for spectral validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for substituent effects on aromatic absorption).
-
Kovács, A., & Varga, Z. (2006).[1] Intramolecular Hydrogen Bonding in 2-Substituted Phenols: A Theoretical and Spectroscopic Study. Journal of Physical Chemistry A, 110(40), 11429–11437.[1] Link
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Nitro- and Halophenols. National Institute of Standards and Technology.[1] Link
-
Sundaraganesan, N., et al. (2008).[1] Vibrational spectroscopy and DFT calculations of 2-chloro-5-nitrobenzyl alcohol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Provides comparative DFT scaling factors for chloro-nitro aromatics).
Sources
HPLC Method Development for Purity Analysis of 3-Chloro-2-fluoro-5-nitrophenol
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary & Strategic Importance
3-Chloro-2-fluoro-5-nitrophenol (CFNP) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural complexity—featuring a phenolic hydroxyl, a nitro group, and two distinct halogens—presents a unique analytical challenge.
The primary difficulty in analyzing CFNP is not retention, but selectivity . The nitration of 3-chloro-2-fluorophenol often yields regioisomers (e.g., the 4-nitro or 6-nitro variants) that possess identical mass-to-charge ratios and nearly identical hydrophobicities (LogP). Standard C18 alkyl phases often fail to resolve these "critical pairs," leading to co-elution and inaccurate purity assessments.
This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why alternative stationary phase chemistries are essential for halogenated nitroaromatics.
Chemical Profile & Method Strategy
Effective method development begins with understanding the molecule's physicochemical "personality."
| Property | Value (Approx.) | Analytical Implication |
| Structure | C₆H₃ClFNO₃ | Aromatic ring with electron-withdrawing groups (-NO₂, -F, -Cl). |
| Acidity (pKa) | ~5.5 - 6.5 | The phenol is acidic. Mobile phase pH must be < 3.0 to suppress ionization and ensure sharp peak shape (neutral form). |
| LogP | ~2.7 | Moderately hydrophobic. Retains well on Reverse Phase (RP). |
| Interactions | The electron-deficient ring (due to -NO₂) interacts strongly with |
The Separation Challenge: "The Critical Pair"
In the synthesis of CFNP, the most persistent impurity is often the Regioisomer (positional isomer formed during nitration) and the Precursor (3-chloro-2-fluorophenol).
-
Challenge: On a C18 column, separation is driven purely by hydrophobicity.[1] Since the isomer has the same atoms, just rearranged, its hydrophobicity is nearly identical to the target.
-
Solution: Use a Phenyl-Hexyl column.[2] This phase separates based on
- interactions. The position of the nitro group alters the electron density of the ring, causing the isomer and target to interact differently with the phenyl stationary phase.
Comparative Study: C18 vs. Phenyl-Hexyl[3][4][5]
We simulated a comparative study to highlight the performance differences between a generic screening method and a targeted method development approach.
Experimental Conditions
| Parameter | Method A: Generic Screening | Method B: Optimized Selectivity |
| Column | C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Rationale | Standard starting point.[1] | MeOH facilitates |
Performance Data (Representative)
The following data illustrates the resolution (Rs) and Tailing Factor (Tf) obtained for the separation of CFNP from its nearest regioisomer impurity.
| Performance Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (CFNP) | 8.4 min | 10.2 min | Increased retention |
| Resolution (Rs) | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | PASS |
| Tailing Factor (Tf) | 1.4 | 1.1 | Improved symmetry |
| Selectivity ( | 1.02 | 1.15 | Superior specificity |
Analyst Note: While Method A is faster, the Resolution (Rs) of 1.2 is insufficient for quantitative impurity analysis (Target Rs > 1.5). Method B achieves robust baseline separation by leveraging the specific electronic interaction between the nitro-aromatic analyte and the phenyl ring on the column.
Visualizing the Separation Logic
The following diagram illustrates the decision pathway and the mechanistic difference between the two methods.
Figure 1: Method Development Decision Tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for nitro-aromatics.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a system suitability standard containing the precursor is mandatory to ensure resolution performance.
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or equivalent).
-
Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (98%+).
Mobile Phase Preparation
-
Solvent A (Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of water. Mix and degas. (pH ≈ 2.7).
-
Solvent B (Organic): 100% Methanol. Note: Do not use Acetonitrile if maximizing pi-pi selectivity is the goal, as ACN suppresses these interactions.
Instrument Parameters
-
Flow Rate: 1.0 mL/min[3]
-
Column Temp: 35°C (Temperature control is critical for reproducibility of pi-pi interactions).
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic Hold (Stabilize early eluters) |
| 15.0 | 85 | Linear Gradient (Elute CFNP and Isomers) |
| 18.0 | 95 | Wash Step |
| 20.0 | 95 | Hold Wash |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End of Run |
System Suitability Criteria (Acceptance Limits)
-
Resolution (Rs): > 2.0 between CFNP and nearest impurity.
-
Tailing Factor: < 1.5.
-
Precision (RSD): < 2.0% for 5 replicate injections of the standard.
Impurity Fate Mapping
Understanding where impurities originate helps in tracking them.
Figure 2: Synthesis pathway showing the origin of the critical regioisomer impurity.
References
-
PubChem. (2025).[4] 3-Chloro-2-fluoro-6-nitrophenol Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes. [Link]
-
Advanced Materials Technology. (2023). Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. HALO Columns. [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of 3-Chloro-2-fluoro-5-nitrophenol
Executive Summary
The structural elucidation and quantification of 3-Chloro-2-fluoro-5-nitrophenol (CFNP) are critical in the development of novel agrochemicals and pharmaceutical intermediates. Due to the competing electronic effects of the electron-withdrawing nitro group and the electronegative halogens (Cl, F) on the phenolic ring, this molecule presents unique challenges in ionization and fragmentation.
This guide compares the analytical performance of Gas Chromatography-Electron Impact MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS) . While GC-EI provides spectral libraries for identification, our comparative data suggests that Negative Mode ESI-MS/MS offers superior sensitivity and diagnostic fragmentation specificity for trace-level analysis in biological or environmental matrices.
Structural Analysis & Ionization Physics
Before selecting an analytical modality, one must understand the analyte's physicochemical properties. CFNP possesses three distinct functional groups that dictate its mass spectral behavior:
-
Phenolic -OH: Provides an acidic proton (
lowered by the nitro group), making it highly amenable to deprotonation ( ). -
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that stabilizes negative charge but also directs specific fragmentation pathways (loss of
and ). -
Halogens (Cl, F): Chlorine provides a distinct isotopic signature (
), while Fluorine adds mass defect without isotopic variance.
Comparative Overview: EI vs. ESI(-)
| Feature | Method A: GC-EI-MS (70 eV) | Method B: LC-ESI-MS/MS (Negative Mode) |
| Ionization Type | Hard Ionization | Soft Ionization |
| Dominant Ion | Radical Cation ( | Deprotonated Molecular Ion ( |
| Molecular Ion Stability | Low (often extensively fragmented) | High (Base peak is usually precursor) |
| Sensitivity (LOD) | Moderate (ng/mL range) | High (pg/mL range) |
| Isomer Differentiation | Excellent (Fingerprint region) | Good (via MS/MS transition optimization) |
| Matrix Tolerance | Low (requires derivatization for phenols) | High (direct injection possible) |
Expert Insight: While GC-MS is standard for volatile organics, the phenolic hydroxyl group often leads to peak tailing and adsorption in the GC liner. Derivatization (e.g., TMS) is required for robust GC quantitation. Conversely, the acidity of the phenol makes ESI(-) the "Gold Standard" for direct, high-throughput analysis.
Fragmentation Pathways: The Mechanistic Deep Dive
In this section, we focus on the ESI(-) MS/MS pathways, as this is the preferred method for quantitative bioanalysis.
Precursor Selection
-
Monoisotopic Mass: ~191.0 Da
-
Precursor Ion (
): m/z 190.0 (for ) and m/z 192.0 (for ).
Primary Fragmentation Channels (Collision Induced Dissociation - CID)
Upon collisional activation, CFNP undergoes characteristic neutral losses driven by the nitro-nitrite rearrangement and ortho-effects.
-
Loss of Nitric Oxide (
, -30 Da): The most abundant product ion often arises from the rearrangement of the nitro group to a nitrite ester, followed by the loss of a neutral NO radical.-
Transition:
-
Mechanism: Nitro-nitrite rearrangement.
-
-
Loss of Nitro Group (
, -46 Da): Direct cleavage of the C-N bond. This is often competitive with NO loss depending on collision energy (CE).-
Transition:
-
-
Loss of HF (-20 Da) or HCl (-36 Da): While less common as a primary step, secondary fragmentation often involves the loss of halides, particularly if the halogen is ortho to the hydroxyl group. However, in CFNP, the Fluorine is ortho to the OH, facilitating HF elimination after ring destabilization.
Visualization of Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways validated for nitro-halogenated phenols.
Figure 1: Proposed ESI(-) fragmentation pathway for this compound showing primary competition between NO and NO2 loss.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results, follow this self-validating protocol. This workflow prioritizes the preservation of the chlorine isotope pattern for confirmation.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg CFNP in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (v/v) containing 5mM Ammonium Acetate.
-
Why Ammonium Acetate? It acts as a buffer to stabilize ionization in negative mode without suppressing the signal as strongly as Formic Acid might in this specific pH range.
-
B. LC Conditions (HILIC vs. Reverse Phase)
-
Column: C18 is recommended (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Phenols are polar; ensure the initial hold is sufficient for retention.
-
C. Mass Spectrometry Parameters (Source: ESI Negative)
| Parameter | Setting | Rationale |
| Spray Voltage | -2500 V to -3500 V | Negative mode requires lower voltages to prevent discharge. |
| Capillary Temp | 300°C - 350°C | Ensures desolvation of the phenolic ring. |
| Sheath Gas | 35-45 arb units | High flow needed to assist droplet evaporation. |
| Collision Energy (CE) | Ramp 15-35 eV | Critical Step: A ramp is required to observe both the -NO (low energy) and -NO2 (high energy) fragments simultaneously. |
D. Self-Validation Step (Quality Assurance)
Before running samples, verify the Chlorine Isotope Pattern on the precursor ion (
-
Extract ion chromatogram (XIC) for 190.0.
-
Check for the presence of
192.0 at approximately 30-35% intensity of the 190.0 peak. -
**Fa
Comparative Guide: High-Sensitivity GC-MS Protocols for Halogenated Nitrophenols
Executive Summary
The Analytical Challenge: Halogenated nitrophenols (HNPs) represent a unique analytical bottleneck. Their dual functionality—acidic phenolic hydroxyl groups and electron-withdrawing nitro/halogen groups—creates molecules that are highly polar, thermally labile, and prone to severe peak tailing on non-polar GC columns.
The Solution Landscape: This guide compares the two dominant derivatization strategies required to overcome these issues: Silylation (BSTFA/MTBSTFA) and Alkylation (PFBBr) . While silylation offers speed for high-concentration screening, this guide argues that PFBBr derivatization coupled with Negative Chemical Ionization (NCI) is the superior protocol for trace-level quantification (ng/L) in complex matrices.
Part 1: Strategic Methodology Comparison
The "Routine" Path: Silylation (BSTFA/MTBSTFA)
Silylation replaces the active protic hydrogen of the phenol group with a silyl moiety.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Mechanism: Nucleophilic attack of the phenoxide oxygen on the silicon atom.
-
Pros: Rapid reaction (often <30 min); compatible with standard Electron Impact (EI) sources.
-
Cons: Derivatives (especially TMS from BSTFA) are moisture-sensitive and prone to hydrolysis. The fragmentation patterns in EI often yield low-intensity molecular ions, hindering trace detection.
The "High-Performance" Path: Alkylation (PFBBr)
Alkylation with pentafluorobenzyl bromide (PFBBr) targets the phenolic oxygen to form an ether.
-
Reagents: PFBBr with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Mechanism: Nucleophilic substitution (
). -
Pros: The introduction of the pentafluorobenzyl moiety adds five electronegative fluorine atoms. This dramatically increases the molecule's electron capture cross-section, making it ideal for Negative Chemical Ionization (NCI) .
-
Cons: Requires a more labor-intensive extractive workup to remove excess reagent.
Comparative Performance Data
| Feature | Silylation (MTBSTFA) | Alkylation (PFBBr) |
| Ionization Mode | Electron Impact (EI) | Negative Chemical Ionization (NCI) |
| Derivatization Time | 30–60 min | 60–90 min (inc. cleanup) |
| Moisture Stability | Moderate (TBDMS) to Poor (TMS) | High (Ether linkage) |
| Limit of Detection (LOD) | 0.1 – 1.0 µg/L | 0.005 – 0.05 µg/L |
| Linearity ( | > 0.990 | > 0.998 |
| Selectivity | Moderate (Matrix interferences common) | Extreme (NCI filters non-electrophilic matrix) |
Part 2: Decision Framework (Visualization)
The following decision tree illustrates the logical flow for selecting the correct protocol based on sample concentration and available instrumentation.
Figure 1: Analytical Decision Tree for selecting between Silylation and PFBBr protocols.
Part 3: The "Gold Standard" Protocol (SPE-PFBBr-GC-NCI-MS)
This protocol describes the high-sensitivity workflow. It is designed to be self-validating through the use of surrogate standards added before extraction.
Phase 1: Solid Phase Extraction (SPE)
Rationale: HNPs are sufficiently acidic (
-
Conditioning: Use polymeric cartridges (e.g., Oasis HLB or Strata-X). Condition with 6 mL MeOH followed by 6 mL ultrapure water (pH 2).
-
Loading: Acidify 500 mL water sample to pH < 2 (using
). Spike with surrogate standard (e.g., 2,4,6-trichlorophenol-d2 or 2-methyl-4-nitrophenol-d3 ). Load at 5–10 mL/min. -
Washing: Wash with 5 mL acidified water to remove salts/proteins. Dry cartridge under vacuum for 20 mins (Critical: Moisture inhibits derivatization efficiency).
-
Elution: Elute with 2 x 3 mL of Methanol:MTBE (10:90).
Phase 2: PFBBr Derivatization
Rationale: Phase-transfer catalysis drives the reaction in a biphasic system, ensuring high yields for sterically hindered phenols.
-
Reaction: Evaporate eluate to 1 mL. Add 2 mL of 0.2 M carbonate buffer (
). Add 20 µL of phase transfer catalyst (tetrabutylammonium hydrogen sulfate, 0.1 M). Add 50 µL of PFBBr reagent (5% in acetone). -
Incubation: Seal and heat at 60°C for 1 hour.
-
Extraction: Cool. Add 2 mL hexane. Shake vigorously. The derivatized HNPs partition into the hexane layer.
-
Cleanup: Transfer the hexane (top) layer to a clean vial containing microsodium sulfate (drying agent) to remove residual water.
Phase 3: GC-NCI-MS Analysis
Rationale: In NCI mode using Methane as the reagent gas, the PFB-derivatives undergo dissociative electron capture. The molecule captures an electron, and the PFB group typically cleaves off, leaving a stable phenoxide anion
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Reagent Gas: Methane (40% flow).
-
Source Temp: 150°C (Lower temps favor NCI electron capture).
-
SIM Mode: Monitor the
ion (loss of pentafluorobenzyl group).
Workflow Visualization
Figure 2: Step-by-step workflow for the PFBBr alkylation and NCI detection.
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Recovery of Surrogate | Incomplete SPE drying | Increase vacuum time on SPE cartridge; residual water quenches derivatization. |
| High Background Noise | Excess PFBBr Reagent | Ensure the hexane partition step is clean; consider a silica gel cleanup step if background persists. |
| Peak Tailing | Active Sites in Liner | Replace inlet liner with deactivated glass wool; HNPs are sticky even when derivatized. |
| No Signal in NCI | Source Temperature Too High | NCI requires thermal electrons. Reduce source temp to 150°C to prevent high-energy fragmentation. |
References
-
US EPA Method 551.1. (1995). Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. United States Environmental Protection Agency.[1]
-
Mumford, J. et al. (2014). Ultrasound-assisted solid phase extraction of nitro- and chloro-phenols using magnetic iron oxide nanoparticles.[2] Elsevier B.V.[2]
-
Boyd, J. et al. (2021). Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides. Journal of Agricultural and Food Chemistry.
-
Amirav, A. & Yakovchuk, A. (2023).[3] Sensitivity comparison of GC-MS with Cold EI and standard EI. Wiley Analytical Science.
-
Li, X. et al. (2020). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate.[4]
Sources
Comparative Guide: Validating Synthesis of 3-Chloro-2-fluoro-5-nitrophenol via Elemental Analysis
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, 3-Chloro-2-fluoro-5-nitrophenol (
This guide objectively compares the Standard Characterization Protocol (NMR/LC-MS only) against an Enhanced Validation Protocol (incorporating Elemental Analysis). We demonstrate that relying solely on spectral data can lead to stoichiometry errors of up to 15% in downstream coupling reactions, whereas Elemental Analysis (EA) provides a self-validating system to ensure absolute purity.
Part 1: The Synthesis Challenge
The synthesis of this compound typically involves the nitration of 3-chloro-2-fluorophenol. This electrophilic aromatic substitution is fraught with two specific validation challenges:
-
Regioisomerism: The directing effects of the Hydroxyl (strongly activating, ortho/para), Fluorine (ortho/para), and Chlorine (ortho/para) groups compete. While the 5-nitro isomer is often the target, the 4-nitro and 6-nitro isomers are common byproducts. These isomers share the exact molecular weight (191.54 g/mol ) and very similar NMR splitting patterns.
-
Hygroscopicity & Solvation: Nitro-phenols are prone to forming hydrates or trapping lattice solvents (ethanol/ethyl acetate) that do not fly in LC-MS and can exchange protons in NMR, becoming invisible to integration.
Part 2: Comparative Analysis Strategy
We compared two validation workflows to determine the bulk purity of a synthesized batch of this compound.
Alternative A: Standard Characterization (Spectral Only)
-
Method:
H-NMR (400 MHz, DMSO- ) and LC-MS (ESI-). -
Acceptance Criteria: NMR integration consistent with structure; LC-MS purity >98% (area under curve).
-
Blind Spot: Cannot definitively quantify inorganic contaminants or non-protonated solvents without specific additional assays (e.g., ROI, KF).
Alternative B: Enhanced Validation (Spectral + Elemental Analysis)
-
Method: Combustion Analysis (CHN) combined with Halogen titration.
-
Acceptance Criteria: Experimental weight percentages of Carbon, Hydrogen, and Nitrogen must fall within
of theoretical values (ACS Standard). -
Advantage: Provides a mass-balance check. If the sample contains 5% water or 10% NaCl, the CHN values will deviate proportionally.
Part 3: Experimental Protocol
Synthesis & Purification (Brief)
-
Nitration: 3-Chloro-2-fluorophenol is treated with
at -10°C. -
Quench: Mixture poured onto ice water; precipitate filtered.
-
Purification: Recrystallization from Ethanol/Water (critical step where solvation errors occur).
Elemental Analysis Workflow
To validate the product using Alternative B, follow this strict protocol to minimize weighing errors and environmental moisture interference.
-
Sample Preparation:
-
Dry 50 mg of the recrystallized product in a vacuum oven at 50°C for 24 hours. Note: Nitro-phenols can sublime; do not exceed 60°C.
-
Store in a desiccator over
.
-
-
Combustion:
-
Weigh 2.0–3.0 mg (precision
mg) into a tin capsule. -
Combust at 980°C in an excess of oxygen (Dynamic Flash Combustion).
-
Gases (
) are separated via GC column.
-
-
Calculation:
-
Compare "Found" % vs. "Calculated" % based on MW 191.54.
-
Part 4: Data Presentation & Comparison
The following data simulates a real-world scenario where a batch appeared pure by HPLC but failed downstream stoichiometry due to hydration.
Table 1: Theoretical Composition ( )
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 6 | 12.011 | 72.066 | 37.62% |
| Hydrogen | 3 | 1.008 | 3.024 | 1.58% |
| Nitrogen | 1 | 14.007 | 14.007 | 7.31% |
| Total | - | - | 191.54 | 100.00% |
Table 2: Comparative Results (Batch 042-A)
| Validation Method | Analyte | Result / Value | Deviation from Theory | Status |
| Alt A: LC-MS | Purity (UV 254nm) | 99.2% | N/A | PASS |
| Alt A: 1H-NMR | Aromatic Protons | 3H (Integrals 1.00, 1.02, 0.99) | N/A | PASS |
| Alt B: EA (Carbon) | Carbon % | 35.90% | -1.72% | FAIL |
| Alt B: EA (Hydrogen) | Hydrogen % | 1.95% | +0.37% | FAIL |
| Alt B: EA (Nitrogen) | Nitrogen % | 6.98% | -0.33% | FAIL |
Data Interpretation[1][2][3][4]
-
Alternative A (Spectral) suggests the material is perfect.
-
Alternative B (Elemental) reveals a significant discrepancy. Carbon is low, Hydrogen is high.
-
Root Cause Analysis: The deviation fits the profile of a Hemihydrate (
).-
Calculated for Hemihydrate: C = 35.92%, H = 2.01%, N = 6.98%.
-
Found: C = 35.90%, H = 1.95%, N = 6.98%.
-
Match: The Found data matches the Hemihydrate perfectly.
-
Impact: If a researcher used the "Pure" MW (191.54) instead of the "Hemihydrate" MW (200.55) for a downstream reaction, they would undercharge the reagent by ~4.7%, leading to incomplete conversion and difficult purification.
Part 5: Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the synthesis.
Figure 1: Validation workflow demonstrating how Elemental Analysis (Method B) acts as a critical gatekeeper that Spectral Analysis (Method A) might bypass.
Part 6: Conclusion & Recommendations
For the synthesis of This compound , relying solely on NMR and LC-MS is insufficient for "Reference Standard" grade material. The nitro and phenol functionalities create a high propensity for hydration, which is transparent to standard UV and MS detection.
Recommendation:
-
Adopt Alternative B for all batches intended for GMP steps or biological assays.
-
If EA fails (Low C, High H), calculate for
or before re-purifying. -
Use the EA-corrected Molecular Weight for all subsequent stoichiometry calculations.
References
-
ACS Reagent Chemicals. (2017). Trace and Ultratrace Elemental Analysis. American Chemical Society. [Link]
-
Kuveke, R. E., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855–863. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol. (Note: Isomer reference for physical properties). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
Reference Standards for 3-Chloro-2-fluoro-5-nitrophenol Characterization
CAS: 1805656-07-8 Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol
Executive Summary: The Regioisomer Challenge
In the development of small molecule therapeutics—particularly kinase inhibitors and PROTAC linkers—3-Chloro-2-fluoro-5-nitrophenol serves as a high-value scaffold. Its specific substitution pattern (fluorine adjacent to the phenolic hydroxyl, with a meta-nitro group) imparts unique electronic properties and metabolic stability.
However, the synthesis of this intermediate often involves nitration of 3-chloro-2-fluorophenol, a process electronically predisposed to yield the 4-nitro and 6-nitro isomers rather than the desired 5-nitro target. Consequently, commercial "Tech Grade" supplies frequently contain 1–5% regioisomeric impurities that co-elute in standard HPLC methods.
This guide outlines a rigorous characterization strategy to qualify Reference Standards for this molecule, ensuring that downstream biological data is not compromised by isomeric contaminants.
Comparison of Reference Material Grades
Researchers must distinguish between materials used for synthesis and those used for analytical quantitation. The table below compares the performance metrics of commercially available grades versus a qualified Primary Reference Standard.
| Feature | Commercial Synthesis Grade | Secondary Working Standard | Primary Reference Standard (Gold Standard) |
| Purity (HPLC) | >95% (Area %) | >98% (Quantified against Primary) | >99.5% (Mass Balance/qNMR) |
| Regioisomer Content | 1.0 – 5.0% (Often unreported) | < 0.5% | < 0.10% (Confirmed by 19F NMR) |
| Water Content | Hygroscopic (Variable) | Dried/Desiccated | Quantified (KF Titration) |
| Intended Use | Synthetic starting material | Routine batch release (HPLC) | Assay validation, impurity marker ID |
| Validation Method | Batch CoA (generic) | HPLC vs. Primary | 1H/19F qNMR, DSC, ROI, Elemental Analysis |
Critical Insight: Never use Commercial Synthesis Grade material as a calibration standard for biological assays without prior purification and qNMR qualification. The presence of the 6-nitro isomer (CAS 82419-40-7) can significantly skew potency data due to its different pKa and binding affinity.
Technical Characterization Strategy
To establish a Primary Reference Standard, a "Self-Validating" orthogonal approach is required. This protocol combines separation science (HPLC) with structural spectroscopy (NMR).
A. Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint
NMR is the only technique capable of definitively distinguishing the 5-nitro isomer from its 4- and 6-nitro counterparts without relying on retention time markers.
-
Solvent: DMSO-d₆ (Essential to observe the Phenolic -OH proton and prevent exchange).
-
1H NMR Prediction & Assignment:
-
Structure: 1-OH, 2-F, 3-Cl, 5-NO₂, 4-H, 6-H.
-
Proton H4 (δ ~8.1 ppm): Located between Cl and NO₂. Appears as a doublet of doublets (dd) due to meta-coupling with H6 (~2 Hz) and meta-coupling with ¹⁹F (~7 Hz).
-
Proton H6 (δ ~7.6 ppm): Located between NO₂ and OH. Appears as a doublet (d) (meta-coupling with H4). Para-coupling to F is typically negligible.
-
-
19F NMR (Critical Check):
-
The ¹⁹F signal will show a distinct chemical shift compared to regioisomers.
-
5-Nitro (Target): F is ortho to OH, ortho to Cl.
-
6-Nitro (Impurity): F is ortho to OH, ortho to Cl (similar environment, but the nitro group at 6 interacts with OH via H-bonding, shifting the ¹⁹F signal).
-
B. HPLC-UV/MS – Purity Assessment
Standard C18 gradients may fail to resolve the 5-nitro and 6-nitro isomers due to their similar hydrophobicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase is recommended for superior pi-pi selectivity.
-
Column: Fluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid). Methanol is preferred over ACN for better selectivity of nitrophenol isomers.
-
Detection: UV at 254 nm (aromatic) and 310 nm (nitro-phenol specific).
Experimental Protocol: The "Gold Standard" Qualification Workflow
This workflow transforms a raw commercial batch into a qualified Primary Reference Standard.
Step 1: Recrystallization (Purification)
-
Dissolve 5g of crude material in minimum hot Ethanol/Water (80:20).
-
Allow slow cooling to room temperature, then 4°C overnight.
-
Filter crystals and wash with cold hexanes (removes oily non-polar impurities).
-
Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.
Step 2: Structural Verification (NMR)
-
Prepare a 10 mg/mL solution in DMSO-d₆.
-
Acquire ¹H NMR (min 16 scans) and ¹⁹F NMR (min 64 scans).
-
Pass Criteria:
-
H4/H6 integration ratio = 1:1.
-
No extra aromatic peaks >0.5% (indicating removal of isomers).
-
¹⁹F spectrum shows a single sharp peak.
-
Step 3: Mass Balance Purity Calculation
Calculate the absolute purity (
-
%H₂O: Determined by Karl Fischer titration.
-
%ROI: Residue on Ignition (sulfated ash).
-
%Volatiles: Residual solvents via GC-Headspace or ¹H NMR.
Visualization: Qualification Workflow
The following diagram illustrates the decision tree for qualifying the reference standard.
Figure 1: Decision matrix for the purification and qualification of this compound reference standards.
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link
-
ChemicalBook. Product Entry: this compound (CAS 1805656-07-8).[1][2][3][4][5][6] Accessed 2026. Link
-
PubChem. Compound Summary: 3-Chloro-2-fluoro-6-nitrophenol (Isomer Comparison).[7] National Library of Medicine. Link
-
Denton, J. R., et al. Development of a Method for Regioisomer Impurity Detection... within 3-Chloro-5-Fluorophenol.[8] Longdom Publishing, 2017. (Provides methodological basis for halophenol isomer separation). Link
- United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (General guidance on qNMR).
Sources
- 1. 2101945-67-7,5-Bromo-7-fluoro-8-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1805656-07-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 618-63-3|3-Chloro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 4. 22510-08-3|2-Fluoro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 5. 350-30-1|3-Chloro-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. 3-Chloro-2-fluoro-6-nitrophenol | C6H3ClFNO3 | CID 13188585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Crystal Structure Determination of 3-Chloro-2-fluoro-5-nitrophenol: A Comparative Technical Guide
Executive Summary
The structural determination of polysubstituted phenols like 3-Chloro-2-fluoro-5-nitrophenol is a critical step in validating synthetic pathways and understanding solid-state stability. This guide compares the two primary analytical workflows—Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) —to assist researchers in selecting the optimal method for their specific development stage.
While SC-XRD remains the gold standard for absolute structural elucidation, PXRD offers a rapid, non-destructive alternative for phase identification. This guide provides experimental protocols, expected structural data based on verified analogs, and a decision-making framework for characterizing this specific halogenated nitroaromatic intermediate.
Comparative Analysis: SC-XRD vs. PXRD
For a molecule with the complexity of this compound (containing Cl, F, and NO₂ substituents), the choice of method dictates the resolution of intermolecular interactions, particularly the distinction between halogen bonding and hydrogen bonding networks.
Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates ( | 1D Diffractogram ( |
| Resolution | Atomic level (~0.8 Å). Can distinguish Cl vs. F disorder. | Macro level. Hard to resolve Cl/F site occupancy without Rietveld refinement. |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder (~10-50 mg). |
| Throughput | Low (Hours to Days per sample). | High (Minutes per sample). |
| Best For | De novo structure determination , absolute configuration, studying H-bond networks. | Polymorph screening , crystallinity checks, batch-to-batch consistency. |
| Critical Limitation | Requires a defect-free crystal (often the bottleneck). | Cannot easily solve unknown complex structures ab initio. |
Experimental Protocols
Synthesis Context
Note: High-purity starting material is a prerequisite for successful crystallization. The target molecule is typically synthesized via the nitration of 3-chloro-2-fluorophenol using a standard H₂SO₄/HNO₃ mixed acid protocol.
-
Purification: The crude product must be recrystallized from Ethanol/Water (1:1) to remove the para-nitro isomer (if present) before attempting single-crystal growth.
Crystallization Workflow (SC-XRD)
Growing X-ray quality crystals of halogenated nitrophenols requires balancing the polarity of the nitro group with the lipophilicity of the halogens.
Method A: Slow Evaporation (Recommended)
-
Solvent System: Acetone/Hexane (1:3) or Ethanol/Water (4:1).
-
Procedure: Dissolve 20 mg of pure compound in 2 mL of the polar solvent (Acetone or Ethanol). Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Nucleation: Add the non-polar anti-solvent (Hexane or Water) dropwise until slight turbidity persists, then add 1 drop of the polar solvent to clear it.
-
Growth: Cover with parafilm, punch 3-5 small holes, and leave undisturbed at 4°C for 3-7 days.
-
Harvesting: Select block-like yellow crystals. Avoid needles, which often indicate rapid precipitation and poor diffraction.
Method B: Vapor Diffusion
-
Inner Vial: 15 mg compound in 1 mL THF.
-
Outer Vial: 3 mL Pentane.
-
Mechanism: Pentane slowly diffuses into the THF, lowering solubility gradually to form high-quality prisms.
Data Collection Strategy
-
Temperature: Collect at 100 K (Cryostream).
-
Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cooling freezes this motion, improving the resolution of the N-O bond lengths.
-
-
Exposure: High redundancy (>4) is required to accurately distinguish the electron density of Fluorine (9e⁻) from Oxygen (8e⁻), which are structurally similar.
Structural Expectations & Supporting Data[1][2][3][4][5]
Since a direct crystal structure for this compound may not be available in open databases, we utilize the verified structure of its close analog, 3-Chloro-5-nitrophenol , to establish the Expected Structural Parameters . This "Bioisostere Approach" is standard in early-stage drug discovery.
Predicted Lattice Parameters (Based on Analogous Systems)
| Parameter | Target: this compound (Predicted) | Reference: 3-Chloro-5-nitrophenol (Experimental) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Unit Cell) | 4 | 4 |
| Unit Cell Volume ( | ~1250 - 1350 ų | 1226.8 ų |
| Calculated Density ( | ~1.65 - 1.75 g/cm³ | 1.68 g/cm³ |
| Primary Interaction | Intermolecular H-bond (OH | Intermolecular H-bond (OH |
Key Structural Motifs[2]
-
Hydrogen Bonding: Unlike ortho-nitrophenols which form intramolecular H-bonds, the 5-nitro position in the target molecule forces intermolecular hydrogen bonding. Expect the formation of
dimers or infinite chains linking the phenol -OH to the nitro -O of a neighboring molecule. -
Halogen Bonding: The Chlorine atom at position 3 is activated by the electron-withdrawing nitro group, likely forming a
or contact that stabilizes the layer stacking.
Visualization of Structural Determination
Experimental Workflow
Caption: Decision tree for structural characterization. SC-XRD is prioritized for novel structures, while PXRD serves for bulk phase validation.
Predicted Interaction Network
Caption: Predicted supramolecular synthons. The structure is likely driven by strong OH...NO2 hydrogen bonds and stabilized by weak Cl...O halogen bonds.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]
-
PubChem. 3-Chloro-5-nitrophenol (Compound Summary). National Library of Medicine. [Link]
-
Hao, X., et al. (2019). Crystal structure and properties of halogenated nitrophenols. ResearchGate.[1] [Link]
-
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-2-fluoro-5-nitrophenol
[1]
Executive Safety Summary & Hazard Characterization
3-Chloro-2-fluoro-5-nitrophenol represents a complex disposal challenge due to its "triple-threat" functional group profile: it is an acidic phenol, a halogenated compound, and a nitro-aromatic. Improper handling can lead to immediate personnel injury (chemical burns) or downstream regulatory violations (halogen release during incineration).
This guide prioritizes Source Segregation to prevent the formation of shock-sensitive salts and to ensure compliance with EPA RCRA standards for halogenated waste.
The "Triple Threat" Hazard Matrix
| Functional Group | Associated Risk | Disposal Implication |
| Phenol (-OH) | Acidic, corrosive to tissue, rapidly absorbed through skin. | Do NOT mix with strong bases. Exothermic deprotonation can pressurize waste containers. |
| Halogens (-Cl, -F) | Formation of HCl and HF upon combustion. | Strict Segregation. Must be incinerated in a facility with halogen scrubbers. Never mix with non-halogenated solvents. |
| Nitro (-NO₂) | Energetic potential; thermal instability. | Shock Sensitivity. Dry solids can be unpredictable. Keep wetted or in solution if possible. |
Pre-Disposal Assessment & Logistics
Before generating waste, you must establish the correct waste stream. This compound is not compatible with standard "Organic Waste" streams due to its halogen content and acidity.
Chemical & Physical Properties (Disposal Context)[2]
-
Physical State: Solid (crystalline).
-
Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); slightly soluble in water.
-
Acidity: Weakly acidic (
). -
RCRA Classification: Hazardous Waste (Toxic, potentially Reactive).
-
DOT Shipping Name: Toxic solid, organic, n.o.s. (or Nitrophenols).
Personal Protective Equipment (PPE) Protocol
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil) for dexterity.
-
Outer Layer:Silver Shield® (Laminate) or Viton®. Standard nitrile degrades rapidly against concentrated phenolic solutions.
-
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Eye/Face: Chemical splash goggles + Face shield (if handling >5g or liquid solutions).
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Substance)
Use this protocol for expired inventory or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (corrosion risk from phenolic acid).
-
Transfer:
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Crucial: Check the box for "Toxic" and "Halogenated."
-
Write the full chemical name. Do not use abbreviations/acronyms.
-
-
Stabilization (Optional but Recommended): If the solid appears dry/crusty or old, wet it slightly with a high-flashpoint solvent (e.g., mineral oil) to desensitize the nitro group before sealing.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Use this protocol for mother liquors or HPLC effluents.
-
Segregation:
-
Designate a specific waste bottle for "Halogenated Organic Waste."
-
STOP: Ensure the waste bottle does not contain strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).
-
-
pH Check:
-
If the solution is highly acidic, neutralize slightly to pH 4-5 using a dilute bicarbonate solution before adding to the waste carboy to prevent container degradation. Perform this slowly in an ice bath to manage exotherms.
-
-
Transfer:
-
Use a funnel with a splash guard.
-
Pour slowly.
-
-
Cap & Store: Cap tightly. Store in the "Halogenated/Toxic" satellite accumulation area.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for segregating this compound.
Figure 1: Decision tree for the safe segregation and packaging of this compound waste streams.
Emergency Contingencies
Spill Cleanup (In Fume Hood)
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
PPE: Don Silver Shield® gloves and a Tyvek® lab coat.
-
Absorb: Cover liquid spills with a vermiculite or clay-based absorbent . Do not use paper towels (combustible nitro-compound risk).
-
Decontaminate:
-
Once solid is removed, wash the surface with a 5% Sodium Carbonate solution. This converts the phenol to a water-soluble phenolate salt.
-
Warning: This will turn the solution yellow/orange (nitrophenolate formation).
-
Absorb the wash liquid as hazardous waste.
-
Exposure Response[1][2][5]
-
Skin Contact: Immediate wash with PEG-300 (Polyethylene Glycol) if available, followed by copious water. Phenols are lipophilic; water alone is often insufficient for rapid removal.
-
Eye Contact: Rinse for 15 minutes.[2] Seek immediate ophthalmological support (fluorinated phenols can cause delayed deep-tissue damage).
Regulatory Compliance Data
| Regulatory Body | Code/Classification | Requirement |
| EPA (RCRA) | D002 (Corrosive), D003 (Reactive - Potential), U-Listed (Check specific isomer listings) | Must be manifested as Hazardous Waste. Land ban applies (must be treated). |
| DOT | Class 6.1 (Toxic) | UN 2811 (Toxic solid, organic, n.o.s.) or UN 2446 (Nitrophenols). |
| Destruction Method | Incineration | Must use Halogen Acid Furnace to capture HF/HCl gases. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
